PYD-106
説明
特性
IUPAC Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGURQFZLMSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PYD-106
A Selective Positive Allosteric Modulator of GluN2C-Containing NMDA Receptors
This technical guide provides a comprehensive overview of the mechanism of action for PYD-106, a novel pyrrolidinone-class compound. The information is intended for researchers, scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate (NMDA) receptor pharmacology and neurotherapeutics.
Core Mechanism of Action
This compound is a selective positive allosteric modulator (PAM) that specifically targets NMDA receptors containing the GluN2C subunit.[1][2] Unlike agonists, this compound does not activate the NMDA receptor on its own.[1] Instead, it enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[1] This potentiation is achieved by increasing the channel's opening frequency and the mean open time of single-channel currents.[1] The primary effect is a significant increase in the maximal current response mediated by GluN1/GluN2C receptors, with only modest effects on the EC50 values for glutamate and glycine.[1]
Structurally, this compound binds to a novel allosteric site located in a cavity at the interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[2] This binding site is distinct from the agonist binding sites for glutamate and glycine.[3] Cryo-electron microscopy studies of the human GluN1a-GluN2C NMDA receptor in complex with this compound have confirmed this binding pocket and provided detailed structural insights into its modulatory action.[4]
The signaling pathway is direct and does not involve intracellular signaling cascades. This compound binding to the GluN2C subunit induces a conformational change in the NMDA receptor, which enhances the ion channel's response to agonist binding, leading to increased cation influx (primarily Ca²⁺) and potentiation of excitatory neurotransmission.
Selectivity Profile
This compound exhibits a high degree of selectivity for NMDA receptors containing the GluN2C subunit.
-
Subunit Selectivity: It strongly enhances responses of diheteromeric GluN1/GluN2C receptors.[1] In contrast, it shows weak inhibition or no significant effect on receptors containing GluN2A, GluN2B, or GluN2D subunits at concentrations up to 30 μM.[1]
-
Triheteromeric Receptors: this compound does not potentiate triheteromeric receptors containing one GluN2A and one GluN2C subunit (GluN1/GluN2A/GluN2C), indicating a requirement for two GluN2C subunits for its modulatory effect.[1]
-
Off-Target Activity: A screening panel against 42 other proteins, including GPCRs and transporters, showed that 10 µM this compound caused over 50% inhibition of the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor.[1] However, subsequent affinity measurements confirmed a higher affinity for its primary target.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.
| Parameter | Value | Receptor/System | Reference |
| Potentiation (EC₅₀) | 13 ± 1.0 μM | GluN1/GluN2C (HEK cells) | [1] |
| Hill Slope | 1.30 ± 0.04 | GluN1/GluN2C (HEK cells) | [1] |
| Maximal Enhancement | 221% of control | GluN1/GluN2C (at 50 μM) | [1] |
| Dissociation Constant (KD) | ~30 μM (estimated) | GluN1/GluN2C | [1] |
| Glutamate EC₅₀ Shift | Modest Increase | GluN1/GluN2C | [1] |
| Table 1: Potency and Efficacy of this compound on GluN2C-containing NMDA Receptors. |
| Target | Binding Affinity (Ki) | Assay Type | Reference |
| Kappa-Opioid Receptor | 6.1 μM | Radioligand Binding | [1] |
| Adrenergic α2C Receptor | > 10 μM | Radioligand Binding | [1] |
| Dopamine Transporter | > 10 μM | Radioligand Binding | [1] |
| Table 2: Off-Target Binding Affinities of this compound. |
Experimental Protocols
The mechanism of action of this compound was elucidated through several key experimental methodologies.
Recombinant Receptor Expression
-
System: Human embryonic kidney (HEK) 293 cells or Xenopus laevis oocytes.
-
Methodology: Cells are transiently transfected with plasmids encoding the human or rat NMDA receptor subunits (e.g., GluN1-1a and GluN2C). For oocyte expression, cRNA for the subunits is synthesized and injected into the oocytes. This allows for the study of specific, defined receptor subunit combinations in a controlled environment.
Electrophysiology
-
Technique: Two-electrode voltage-clamp (for oocytes) or whole-cell and outside-out patch-clamp (for HEK cells).
-
Protocol:
-
Cells expressing the target receptors are voltage-clamped at a holding potential (e.g., -60 mV).
-
An external solution is continuously perfused over the cell.
-
Receptors are activated by applying a solution containing maximally effective concentrations of glutamate (e.g., 100 μM) and glycine (e.g., 30 μM).[1]
-
Once a stable baseline response is established, the agonist solution is co-applied with varying concentrations of this compound to determine its effect on the current amplitude and kinetics.
-
For single-channel recordings, low concentrations of agonists are used to isolate individual channel openings in an outside-out patch, and the effects of this compound on open probability, mean open time, and opening frequency are measured.
-
Site-Directed Mutagenesis
-
Objective: To identify specific amino acid residues within the GluN2C subunit that are critical for this compound binding and modulation.
-
Methodology:
-
A plasmid containing the wild-type GluN2C cDNA is used as a template.
-
Primers containing the desired nucleotide change (to mutate a specific amino acid, e.g., Arg194Ala) are designed.[1]
-
Polymerase chain reaction (PCR) is performed using these primers to generate mutated plasmids.[5][6][7]
-
The original, non-mutated parental DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.[5][6]
-
The resulting mutated plasmids are transformed into competent E. coli for amplification.
-
The mutated receptors are then expressed in HEK cells or oocytes, and their response to this compound is evaluated using electrophysiology to determine if the mutation abolished or altered the modulatory effect. Key residues identified as critical for this compound function include Arg194, Ser470, and Lys470.[1]
-
In Vivo Data
As of the date of this document, searches of publicly available scientific literature and databases did not yield specific in vivo efficacy, pharmacokinetic, or animal model data for this compound. The characterization of this compound has been primarily conducted through in vitro and cellular assays.
Conclusion
This compound is a highly selective positive allosteric modulator of NMDA receptors containing two GluN2C subunits. Its mechanism of action is well-characterized at the molecular and cellular levels, involving binding to a unique allosteric site at the ATD-ABD interface of the GluN2C subunit. This binding enhances ion channel gating, leading to a potentiation of receptor responses. The high degree of subunit selectivity makes this compound a valuable pharmacological tool for studying the specific physiological roles of GluN2C-containing NMDA receptors and a potential starting point for the development of novel therapeutics targeting neurological disorders where potentiation of this receptor subtype may be beneficial. Further studies are required to establish its in vivo activity and therapeutic potential.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. 8e94 - this compound-bound Human GluN1a-GluN2C NMDA receptor in intact conformation - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Site-Directed Mutagenesis [protocols.io]
PYD-106: A Technical Guide to the First-in-Class GluN2C-Selective Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. The functional diversity of NMDA receptors is largely determined by their subunit composition, particularly the type of GluN2 subunit (A-D) they contain. The GluN2C subunit confers unique physiological properties and has a restricted expression pattern, making it an attractive therapeutic target for neurological and psychiatric disorders with minimal side effects. This document provides a comprehensive technical overview of PYD-106, a pioneering positive allosteric modulator (PAM) with high selectivity for GluN2C-containing NMDA receptors. We detail its mechanism of action, binding site, and pharmacological profile, presenting key quantitative data in structured tables. Furthermore, this guide furnishes detailed protocols for the fundamental experiments used to characterize this compound and includes visualizations of critical pathways and workflows to support further research and development in this area.
Introduction to this compound and GluN2C Receptors
NMDA receptors are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two GluN2 subunits.[1][2] The specific GluN2 subunit (GluN2A, 2B, 2C, or 2D) dictates the receptor's functional properties, including agonist affinity, channel conductance, and gating kinetics.[3] GluN2C-containing NMDA receptors are distinguished by their lower channel conductance, reduced sensitivity to magnesium block, and a distinct spatial and temporal expression profile, being predominantly found in the cerebellum, thalamus, and olfactory bulb in the adult brain.[2][4] This restricted expression makes GluN2C an appealing target for therapeutic intervention, as modulation of these receptors could offer enhanced specificity and a reduced risk of side effects compared to non-selective NMDA receptor modulators.[4]
This compound is a prototypical member of a novel class of pyrrolidinone (PYD) compounds identified as the first selective positive allosteric modulators of GluN2C-containing NMDA receptors.[4][5] It enhances receptor function in the presence of the endogenous agonists glutamate and glycine, offering a nuanced approach to augmenting NMDA receptor signaling.
Quantitative Pharmacological Profile
The pharmacological effects of this compound have been quantified through electrophysiological studies, primarily using recombinant NMDA receptors expressed in heterologous systems like Xenopus oocytes and HEK293 cells.[4]
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell System | Conditions | Reference |
| EC₅₀ | 13 ± 1.0 µM | HEK293 Cells | Whole-cell recording with 100 µM glutamate & 30 µM glycine | [4] |
| EC₅₀ | 17 ± 1.2 µM | Xenopus Oocytes | TEVC, absence of Mg²⁺ | [4] |
| Maximal Potentiation | 221% of control | HEK293 Cells | 50 µM this compound with maximal glutamate & glycine | [4][5] |
| Hill Slope | 1.30 ± 0.04 | HEK293 Cells | Whole-cell recording | [4] |
| Dissociation Constant (Kᴅ) | ~30 µM | HEK293 Cells | Estimated from kₒff /kₒn | [4] |
Table 2: Subunit Selectivity of this compound
Data represents the response in the presence of 30-50 µM this compound as a percentage of the control response to maximal glutamate and glycine.
| Receptor Subtype | % of Control Response | Cell System | Interpretation | Reference |
| GluN1/GluN2C | 224 ± 4.5% | HEK293 Cells | Strong Potentiation | [4] |
| GluN1/GluN2A | 88 ± 2.7% | HEK293 Cells | Weak Inhibition | [4] |
| GluN1/GluN2B | 81 ± 1.2% | HEK293 Cells | Weak Inhibition | [4] |
| GluN1/GluN2D | 81 ± 1.0% | HEK293 Cells | Weak Inhibition | [4] |
| GluN1/GluN2A/GluN2C (Triheteromer) | 87 ± 2.2% | Xenopus Oocytes | No Potentiation | [4] |
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding sites for glutamate and glycine. This binding event does not activate the receptor directly but rather enhances the receptor's response to agonist binding.
Single-channel recording studies have revealed that this compound increases both the channel open time and the frequency of channel opening without significantly affecting the glutamate or glycine EC₅₀ values.[4][5][6] This indicates that this compound facilitates the transition of the receptor into an open state and stabilizes this conformation once the agonists are bound. The modulation is largely voltage-independent.[4]
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3. Two-electrode voltage-clamp (TEVC) current recordings from Xenopus laevis oocytes [bio-protocol.org]
- 5. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
PYD-106: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a GluN2C-Selective NMDA Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolidinone compound PYD-106, a novel positive allosteric modulator (PAM) with high selectivity for GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. This document details its discovery through high-throughput screening, its chemical synthesis, and the extensive experimental protocols used to elucidate its mechanism of action and pharmacological profile.
Discovery of a Novel GluN2C-Selective Potentiator
This compound was identified from a fluorescence-based screen of 57,504 compounds from commercial libraries using baby hamster kidney (BHK) cells with inducible expression of GluN1/GluN2C receptors.[1] The initial hit, a pyrrolidinone derivative, was optimized through structure-activity relationship (SAR) studies, leading to the development of this compound. This compound demonstrated significant potency and over 100-fold selectivity for GluN2C-containing NMDA receptors over other NMDA receptor subtypes (GluN2A, GluN2B, and GluN2D), as well as AMPA and kainate receptors.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound was developed as part of a broader effort to create a library of pyrrolidinone analogs for SAR studies. The general synthesis scheme, as described by Zimmerman et al. (2014), involves a multi-step process.
Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
While the specific, detailed reaction conditions, reagents, and purification methods are outlined in the supplementary materials of the original publication, the core of the synthesis involves a multi-component Biginelli-like reaction to construct the pyrrolidinone scaffold. This is followed by purification and chiral separation to isolate the active enantiomer, designated as 106a.[3]
Mechanism of Action: Allosteric Modulation of the NMDA Receptor
This compound functions as a positive allosteric modulator of GluN1/GluN2C NMDA receptors. It does not act as an agonist on its own but enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[4]
Signaling Pathway
This compound binds to a novel allosteric site on the GluN2C subunit, distinct from the agonist binding sites. This binding event is proposed to occur at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD) of the GluN2C subunit. This interaction stabilizes the open state of the ion channel, leading to an increased channel opening frequency and mean open time.[4]
Caption: Signaling pathway of this compound action on the NMDA receptor.
Quantitative Effects on Receptor Function
The potentiation of GluN1/GluN2C receptor activity by this compound has been quantified through various electrophysiological experiments. The key findings are summarized in the tables below.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 13 ± 1.0 µM | HEK-293 | [4] |
| EC₅₀ (enantiomer 106a) | 18 ± 0.6 µM | Xenopus oocytes | [3] |
| Maximal Potentiation | 221% of control | HEK-293 | [4] |
| Maximal Potentiation (enantiomer 106a) | 259 ± 7.8% of control | Xenopus oocytes | [3] |
Table 2: Effects of this compound on GluN1/GluN2C Channel Gating
| Parameter | Control | With this compound (100 µM) | Reference |
| Mean Open Time | 0.35 ± 0.07 ms | 0.48 ± 0.07 ms | [4] |
| Opening Frequency | 0.086 ± 0.045 Hz | 0.159 ± 0.069 Hz | [4] |
Table 3: Selectivity of this compound for NMDA Receptor Subtypes
| Receptor Subtype | Effect of this compound (30 µM) | Reference |
| GluN1/GluN2A | No significant effect | [4] |
| GluN1/GluN2B | No significant effect | [4] |
| GluN1/GluN2D | Weak inhibition | [3] |
Experimental Protocols
The characterization of this compound involved several key experimental techniques. Detailed protocols for these methods are provided below.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique was used to assess the activity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
mRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential of -40 to -70 mV.
-
Drug Application: A solution containing glutamate and glycine, with or without this compound, is perfused over the oocyte.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effects of this compound on receptor activity.
Single-Channel Patch-Clamp Recordings in HEK-293 Cells
This high-resolution technique was employed to investigate the effects of this compound on the gating properties of individual NMDA receptor channels.
Experimental Workflow:
Caption: Workflow for single-channel patch-clamp recording experiments.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the GluN1 and GluN2C subunits.
-
Patch Formation: An "outside-out" patch of the cell membrane containing NMDA receptors is excised using a glass micropipette.
-
Recording: The patch is voltage-clamped, and the currents flowing through single channels are recorded.
-
Solution Exchange: The solution bathing the patch is rapidly exchanged between one containing only agonists and one containing agonists plus this compound.
-
Data Analysis: The recorded single-channel events are analyzed to determine the channel open probability, mean open time, and opening frequency.
Site-Directed Mutagenesis
To identify the binding site of this compound, specific amino acid residues in the GluN2C subunit were mutated, and the effect on this compound modulation was assessed.
Methodology:
-
Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution in the GluN2C cDNA.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a plasmid containing the wild-type GluN2C cDNA as a template.
-
Template Digestion: The parental (non-mutated) plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated GluN2C cDNA is verified by DNA sequencing.
-
Functional Analysis: The mutated receptors are then expressed in oocytes or HEK-293 cells, and their sensitivity to this compound is evaluated using the electrophysiological techniques described above.
Conclusion
This compound represents a significant advancement in the development of subunit-selective NMDA receptor modulators. Its high selectivity for GluN2C-containing receptors, coupled with its well-characterized mechanism of action, makes it a valuable research tool for probing the physiological and pathological roles of this specific NMDA receptor subtype. The detailed synthetic and experimental protocols provided in this guide offer a foundation for further investigation and potential therapeutic development based on the pyrrolidinone scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and structure-activity relationship of a novel series of GluN2C-selective potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
PYD-106: A Technical Guide to its Subunit-Selective Modulation of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PYD-106, a novel pyrrolidinone compound, and its remarkable selectivity as a positive allosteric modulator (PAM) for GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. The data and protocols summarized herein are critical for understanding its mechanism of action and potential as a research tool and therapeutic agent.
Quantitative Analysis of Subunit Selectivity
This compound demonstrates a strong preference for NMDA receptors incorporating the GluN2C subunit. Its modulatory effects have been quantified using electrophysiological techniques on recombinant receptors expressed in heterologous systems.
Functional Potency and Efficacy
The functional activity of this compound is characterized by its ability to enhance the current mediated by GluN1/GluN2C receptors in response to agonist stimulation. The compound shows minimal to no effect on other NMDA receptor subtypes.
Table 1: Functional Activity of this compound on Diheteromeric NMDA Receptor Subtypes
| Receptor Subtype | This compound Concentration | Effect (% of Control Response) | EC₅₀ (µM) | Cell System | Reference |
| GluN1/GluN2C | 50 µM | 224 ± 4.5% | 13 ± 1.0 | HEK-293 | [1] |
| GluN1/GluN2A | 50 µM | 88 ± 2.7% (Weak Inhibition) | N/A | HEK-293 | [1] |
| GluN1/GluN2B | 50 µM | 81 ± 1.2% (Weak Inhibition) | N/A | HEK-293 | [1] |
| GluN1/GluN2D | 50 µM | 81 ± 1.0% (Weak Inhibition) | N/A | HEK-293 | [1] |
N/A: Not Applicable
Activity on Triheteromeric Receptors
The selectivity of this compound extends to more complex receptor assemblies. The compound fails to potentiate, and in fact slightly inhibits, triheteromeric receptors that contain a GluN2C subunit alongside a GluN2A subunit. This suggests a specific requirement for a diheteromeric GluN1/GluN2C arrangement for positive modulation.[1][2][3]
Table 2: Functional Activity of this compound on Triheteromeric vs. Diheteromeric NMDA Receptors in Xenopus Oocytes
| Receptor Subtype | This compound Concentration | Effect (% of Control Response) | Reference |
| GluN1/GluN2C/GluN2C | 50 µM | 212 ± 7.8% | [1] |
| GluN1/GluN2A/GluN2C | 50 µM | 87 ± 2.2% (Modest Inhibition) | [1] |
| GluN1/GluN2A/GluN2A | 50 µM | 86 ± 0.9% (Modest Inhibition) | [1] |
Binding Affinity
The estimated dissociation constant (KD) further supports the functional data, indicating a micromolar binding affinity consistent with its potentiation effect.
Table 3: Binding Affinity of this compound
| Parameter | Value (µM) | Method | Reference |
| KD | 30 | Estimated from koff / kon | [1] |
Mechanism of Action
This compound functions as a positive allosteric modulator.[1][2][3][4] Its binding to the NMDA receptor does not directly activate the channel but enhances the receptor's response to the co-agonists glutamate and glycine.
Effects on Channel Gating
Single-channel recording studies reveal that this compound's potentiating effect is primarily due to an increase in the channel's open probability. It achieves this by increasing both the frequency of channel opening and the mean open time of the channel.[1][2][3] This modulation occurs with only modest effects on the EC₅₀ values for glutamate and glycine, confirming its allosteric, rather than orthosteric, mechanism.[1][2][3]
Allosteric Binding Site
The binding site for this compound is located at a novel allosteric site on the GluN2C subunit, specifically at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD).[1][2][4][5][6] Mutagenesis studies have identified three critical residues in the GluN2C subunit—Arg194, Ser470, and Lys470—that are essential for this compound function.[1][2] Mutation of these residues virtually eliminates the modulatory effect.[1][2]
Experimental Protocols
The characterization of this compound's selectivity relies on precise electrophysiological and molecular biology techniques.
Recombinant Receptor Expression
-
Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells and Xenopus laevis oocytes are utilized for the transient expression of recombinant NMDA receptors.[1]
-
Transfection/Injection:
-
HEK-293 Cells: Cells are transfected with plasmids containing the cDNAs for the desired GluN1 and GluN2 subunits.
-
Xenopus Oocytes: Oocytes are injected with complementary RNAs (cRNAs) for the specific NMDA receptor subunits to be studied.[1] This method is particularly useful for studying triheteromeric receptor compositions.[1]
-
Electrophysiological Recording
-
Whole-Cell Patch-Clamp (HEK-293 Cells):
-
Objective: To measure macroscopic currents from the entire cell membrane in response to agonist and modulator application.
-
Procedure: A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Solutions: Receptors are activated by perfusing the cell with an external solution containing maximally effective concentrations of glutamate (100 µM) and glycine (30 µM).[1] this compound is co-applied with the agonists to determine its modulatory effect.[1]
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control response (agonists alone) to calculate the percentage of potentiation or inhibition. EC₅₀ values are determined by applying various concentrations of this compound.
-
-
Two-Electrode Voltage-Clamp (Xenopus Oocytes):
-
Objective: To measure macroscopic currents from oocytes expressing a high density of receptors.
-
Procedure: Two microelectrodes are inserted into the oocyte; one measures the membrane potential, and the other injects the current required to clamp the voltage at a set level.
-
Solutions: Similar to whole-cell recording, oocytes are perfused with a solution containing 100 µM glutamate and 30 µM glycine, with or without this compound.[1]
-
-
Single-Channel Recording (Excised Outside-Out Patches):
-
Objective: To study the gating properties (opening and closing) of individual receptor channels.
-
Procedure: After forming a whole-cell configuration, the pipette is slowly withdrawn, causing a small patch of the membrane to detach and reseal with the extracellular side facing outwards. This isolates one or a few receptor channels.
-
Solutions: The patch is exposed to a solution containing 100 µM glutamate and 30 µM glycine, in the absence and presence of 100 µM this compound.[1]
-
Data Analysis: The recordings are analyzed to determine changes in channel open frequency and mean open time.
-
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
In-Vitro Characterization of PYD-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PYD-106 is a novel pyrrolidinone compound identified as a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. This document provides a comprehensive technical overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the therapeutic potential of targeting GluN2C-containing NMDA receptors.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1] The diverse GluN2 subunits confer distinct pharmacological and biophysical properties to the receptor complex.[1] The GluN2C subunit, in particular, has a restricted expression pattern in the central nervous system, making it an attractive target for therapeutic intervention with potentially fewer side effects.[2]
This compound has emerged as a stereoselective pyrrolidinone (PYD) positive allosteric modulator that selectively enhances the function of GluN2C-containing NMDA receptors.[2][3][4] This guide delves into the in-vitro pharmacological profile of this compound, offering a detailed examination of its potency, selectivity, and mechanism of action.
Quantitative Pharmacological Data
The in-vitro activity of this compound has been quantified through various electrophysiological and binding assays. The key pharmacological parameters are summarized in the tables below.
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell System | Assay Conditions | Reference |
| EC50 | 13 ± 1.0 µM | HEK-293 cells | Whole-cell current responses to 100 µM glutamate and 30 µM glycine | [3] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | Whole-cell current responses to 100 µM glutamate and 30 µM glycine | [3] |
| Maximal Enhancement | 221% of control | HEK-293 cells | 50 µM this compound with maximally effective glutamate and glycine | [2][3] |
| Dissociation Constant (KD) | 30 µM | Outside-out patches from HEK-293 cells | Estimated from koff /kon | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subunit/Target | Effect at 30 µM this compound | Cell System | Reference |
| GluN1/GluN2A | No significant alteration | HEK-293 cells | [2][3] |
| GluN1/GluN2B | No significant alteration | HEK-293 cells | [2][3] |
| GluN1/GluN2D | No significant alteration | HEK-293 cells | [2][3] |
| AMPA Receptors | No effect | Not specified | [2][3] |
| Kainate Receptors | No effect | Not specified | [2][3] |
| Triheteromeric GluN1/GluN2A/GluN2C | No enhancement | Not specified | [2][3] |
Table 3: Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki) | Assay Type | Reference |
| Kappa-opioid receptor | 6.1 µM | Radioligand binding assay | [3] |
| Adrenergic α2C receptor | > 10 µM | Radioligand binding assay | [3] |
| Dopamine transporter | > 10 µM | Radioligand binding assay | [3] |
Mechanism of Action
This compound acts as a positive allosteric modulator of GluN1/GluN2C receptors. Its mechanism does not involve direct activation of the receptor but rather enhances the response to the endogenous agonists, glutamate and glycine.[3][5] Single-channel recording studies have revealed that this compound increases both the opening frequency and the open time of single-channel currents in the presence of maximally effective concentrations of agonists.[2][3][6] This suggests that this compound stabilizes the open state of the channel, leading to an overall increase in current flow.
Structural and mutagenesis studies have identified a putative binding site for this compound at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[2][3] This novel allosteric site is distinct from the agonist binding sites.
Figure 1: Signaling pathway of this compound action on GluN1/GluN2C NMDA receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used for the in-vitro characterization of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For expression of NMDA receptor subunits, HEK-293 cells are transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recordings.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific GluN1 and GluN2 subunits.
-
Incubation: Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, and 0.01 mM EDTA, pH 7.4).
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -40 mV.
-
Agonists (glutamate and glycine) and this compound are applied via the perfusion system.
-
Current responses are recorded and analyzed to determine EC50, Hill slope, and maximal enhancement.
-
Whole-Cell Patch-Clamp Recording in HEK-293 Cells
-
Cell Preparation: Transfected HEK-293 cells are plated on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.1 Glycine, pH 7.4.
-
Internal (Pipette) Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, 4 Mg-ATP, pH 7.35.
-
-
Recording Procedure:
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and positioned onto a single, GFP-positive cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Rapid application of agonists and this compound is achieved using a multi-barrel perfusion system.
-
Currents are recorded, filtered, and digitized for analysis.
-
Single-Channel Patch-Clamp Recording
-
Configuration: Outside-out patch configuration is typically used.
-
Patch Excision: After establishing a whole-cell configuration, the pipette is slowly withdrawn from the cell, allowing a small patch of membrane to excise with the outside surface facing the bath solution.
-
Recording Solutions: Similar to those used for whole-cell recording, with agonists and this compound present in the external solution.
-
Data Analysis: Single-channel currents are recorded and analyzed to determine channel open probability, mean open time, and opening frequency.
Figure 2: Experimental workflow for characterizing this compound in HEK-293 cells.
Conclusion
This compound is a potent and selective positive allosteric modulator of GluN2C-containing NMDA receptors. Its in-vitro profile demonstrates a clear mechanism of action, involving the enhancement of agonist-evoked channel gating. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other GluN2C-selective modulators in neurological and psychiatric disorders. The high selectivity of this compound for the GluN2C subunit makes it a valuable tool for dissecting the physiological roles of these specific NMDA receptor subtypes.
References
- 1. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct regions within the GluN2C subunit regulate the surface delivery of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of PYD-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of PYD-106, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is compiled from foundational research and is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development.
Introduction
This compound is a stereoselective pyrrolidinone derivative that has been identified as a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3][4][5] NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system.[5][6] The diverse subunit composition of NMDA receptors (typically comprising two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and biophysical properties. The selective modulation of specific NMDA receptor subtypes, such as those containing GluN2C, presents a promising therapeutic strategy for various neurological and psychiatric disorders.[7]
Mechanism of Action
This compound enhances the function of GluN2C-containing NMDA receptors through a positive allosteric mechanism.[1] It does not act as a direct agonist, meaning it does not activate the receptor on its own. Instead, it potentiates the receptor's response to the binding of the endogenous agonists, glutamate and glycine.[1] The primary mechanism of this potentiation involves an increase in the channel opening frequency and open time.[1][2][3][4]
The binding site for this compound has been proposed to be located at a novel allosteric site at the interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[1][2][6][8][9] This is distinct from the binding sites for the agonists glutamate (on GluN2) and glycine (on GluN1). Mutagenesis studies have identified key residues within this pocket (Arg194, Ser470, and Lys470 on GluN2C) that are critical for the modulatory effect of this compound.[1][2]
Selectivity Profile
This compound exhibits notable selectivity for NMDA receptors containing the GluN2C subunit.
-
NMDA Receptor Subtypes: At a concentration of 30 μM, this compound does not significantly affect the function of NMDA receptors composed of GluN1/GluN2A, GluN1/GluN2B, or GluN1/GluN2D subunits.[1][2][3] It selectively enhances the responses of di-heteromeric GluN1/GluN2C receptors but not tri-heteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3][4] The inclusion of residues from GluN1-exon 5 has been shown to reduce the effects of this compound.[1][2]
-
Other Receptors: this compound has been evaluated for off-target effects. At 30 μM, it does not impact the function of AMPA and kainate receptors.[1][2][3] However, in a broader screening panel, 10 μM of this compound demonstrated significant inhibition (>50%) of the kappa-opioid receptor, the dopamine transporter, and the adrenergic α2C receptor.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound.
Table 1: Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell System | Notes | Reference |
|---|---|---|---|---|
| EC50 | 13 ± 1.0 μM | HEK-293 Cells | For enhancement of whole-cell current responses. | [1] |
| EC50 | 14 ± 1.1 µM | Xenopus Oocytes | On GluN1-1a/GluN2C receptors. | [1] |
| EC50 | 5.6 ± 0.4 µM | Xenopus Oocytes | On GluN1-1b/GluN2C receptors. | [1] |
| Maximal Potentiation | 221% of control | HEK-293 Cells | At 50 μM this compound with maximal glutamate and glycine. | [1][2][3] |
| Maximal Potentiation | 224 ± 4.5% of control | HEK-293 Cells | At 50 µM this compound. |[1] |
Table 2: Binding Affinity and Dissociation Constants of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|---|---|---|---|
| KD | GluN1/GluN2C Receptor | 30 μM | Estimated from koff/kon | [1] |
| Ki | Kappa-Opioid Receptor | 6.1 μM | Binding Assay | [1] |
| Ki | α2C Adrenergic Receptor | > 10 μM | Binding Assay | [1] |
| Ki | Dopamine Transporter | > 10 μM | Binding Assay |[1] |
Experimental Protocols
The pharmacological profile of this compound was characterized using established electrophysiological and molecular biology techniques.
5.1. Recombinant Receptor Expression
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells and Xenopus laevis oocytes were used for the expression of recombinant NMDA receptors.
-
Transfection/Injection: HEK-293 cells were transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., rat GluN1-1a and GluN2C). Xenopus oocytes were injected with cRNA for the respective subunits.
5.2. Electrophysiological Recordings
-
Two-Electrode Voltage-Clamp (TEVC) in Oocytes:
-
Oocytes expressing the NMDA receptors were placed in a recording chamber and perfused with a recording solution.
-
The oocytes were voltage-clamped, typically at -40 mV to -70 mV.
-
Agonist solutions (glutamate and glycine) with or without this compound were applied to elicit currents.
-
Concentration-response curves were generated by applying a range of agonist or modulator concentrations and measuring the peak current response.
-
-
Whole-Cell and Outside-Out Patch-Clamp in HEK-293 Cells:
-
HEK-293 cells expressing the receptors were identified for recording.
-
For whole-cell recordings, a patch pipette was used to form a high-resistance seal with the cell membrane, and the membrane patch was then ruptured to gain electrical access to the cell's interior.
-
For outside-out patches, a small patch of membrane was excised from the cell, with the extracellular side of the receptor facing the bath solution. This allows for the study of single-channel currents.
-
The cells or patches were voltage-clamped, and currents were recorded in response to the rapid application of agonists and this compound.
-
5.3. Structural Biology
-
Cryo-Electron Microscopy (Cryo-EM): The structure of the human GluN1a-GluN2C NMDA receptor bound to this compound has been determined using single-particle cryo-EM.[7][10] This technique involves flash-freezing the purified receptor-ligand complex and imaging a large number of individual particles with an electron microscope. The resulting images are then computationally reconstructed to generate a high-resolution three-dimensional model of the protein structure.[7]
Summary and Future Directions
This compound is a valuable pharmacological tool for studying the function of GluN2C-containing NMDA receptors. Its selectivity and well-characterized mechanism of action make it a lead compound for investigating the therapeutic potential of modulating this specific receptor subtype. Future research will likely focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs in animal models of neurological disorders. Furthermore, the off-target activities at the kappa-opioid receptor and dopamine transporter will need to be addressed through medicinal chemistry efforts to improve the selectivity profile for potential clinical development. The high-resolution structural information now available will be instrumental in guiding the rational design of next-generation GluN2C-selective modulators with enhanced therapeutic properties.[7]
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. rupress.org [rupress.org]
- 7. New 3D Structures of NMDA Receptors Can Boost Drug Development for Brain Disorders | Labcompare.com [labcompare.com]
- 8. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Structural Determinants of PYD-106 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PYD-106 is a pioneering positive allosteric modulator (PAM) demonstrating high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. This technical guide delves into the core structural determinants governing the activity of this compound, its mechanism of action, and the critical molecular interactions that underpin its selectivity. We provide a comprehensive overview of the quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and structure-activity relationships. This document serves as a crucial resource for researchers engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting this receptor class.
Introduction: The Significance of GluN2C Modulation
NMDA receptors are critical players in synaptic transmission and plasticity, with their dysfunction implicated in a range of neurological and psychiatric disorders.[1][2] These receptors are tetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][3] The specific GluN2 subunit composition dictates the receptor's functional and pharmacological properties.[3] The GluN2C subunit, in particular, exhibits a restricted expression pattern primarily in the cerebellum, thalamus, and olfactory bulb, making it an attractive target for therapeutic intervention with potentially fewer side effects. This compound, a pyrrolidinone derivative, has emerged as a key chemical probe for elucidating the role of GluN2C-containing NMDA receptors.[1][2][4][5]
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator, enhancing the activity of GluN2C-containing NMDA receptors in the presence of the endogenous agonists, glutamate and glycine.[1][2][4][5] Its mechanism is distinct from that of agonists, as it does not directly activate the receptor but rather modulates the receptor's response to agonist binding.[6]
Allosteric Binding Site
This compound binds to a novel, previously uncharacterized allosteric site located at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD) of the GluN2C subunit.[3][4][7] This binding pocket is unique to the GluN2C subunit, which is a key factor in the compound's selectivity.[7][8] Cryo-electron microscopy studies have provided high-resolution structural insights into the this compound binding pocket, confirming its location and the key interacting residues.[9][10]
Impact on Channel Gating
Upon binding, this compound stabilizes the open state of the NMDA receptor channel.[4] This is achieved by increasing both the channel opening frequency and the mean open time of single-channel currents.[1][2][4][5] This enhancement of channel activity occurs even at maximally effective concentrations of glutamate and glycine, indicating that this compound facilitates a more efficient transduction of agonist binding into channel opening.[1][2][4][5]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of this compound.
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Notes | Source |
| EC50 | 13 ± 1.0 µM | HEK-293 cells | Concentration for half-maximal enhancement of current response. | [4] |
| Maximal Enhancement | 221 ± 4.5% of control | HEK-293 cells | At 50 µM this compound with maximal glutamate and glycine. | [4] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | Suggests a single binding site or minimal cooperativity. | [4] |
| Dissociation Constant (KD) | ~30 µM | HEK-293 cells | Estimated from koff / kon. | [4] |
Table 2: Selectivity of this compound for NMDA Receptor Subunits
| Receptor Subunit Composition | Effect of 30 µM this compound (% of control) | Cell Type | Source |
| GluN1/GluN2A | 88 ± 2.7% (weak inhibition) | HEK-293 cells | [4] |
| GluN1/GluN2B | 81 ± 1.2% (weak inhibition) | HEK-293 cells | [4] |
| GluN1/GluN2C | 224 ± 4.5% (strong potentiation at 50 µM) | HEK-293 cells | [4] |
| GluN1/GluN2D | 81 ± 1.0% (weak inhibition) | HEK-293 cells | [4] |
| Triheteromeric GluN1/GluN2A/GluN2C | No significant enhancement | Xenopus oocytes | [4] |
Table 3: Off-Target Activity of this compound
| Target | Binding Affinity (Ki) | Notes | Source |
| Kappa-opioid receptor | 6.1 µM | [4] | |
| Dopamine transporter | > 10 µM | [4] | |
| Adrenergic α2C receptor | > 10 µM | [4] |
Table 4: Effect of this compound on Single-Channel Kinetics of GluN1/GluN2C Receptors
| Parameter | Control | + 100 µM this compound | Notes | Source |
| Opening Frequency (Hz) | 0.086 ± 0.045 | 0.159 ± 0.069 | This compound increases the frequency of channel opening. | [4] |
| Mean Open Time (ms) | 0.35 ± 0.07 | 0.48 ± 0.07 | This compound prolongs the duration of channel opening. | [4] |
Structural Determinants of this compound Activity
The selectivity of this compound for the GluN2C subunit is dictated by specific amino acid residues that form its binding pocket. Mutagenesis studies have been instrumental in identifying these critical determinants.
Key Residues in the GluN2C Binding Pocket
Site-directed mutagenesis has identified several residues in the GluN2C subunit that are essential for this compound function. Mutation of these residues can virtually eliminate the modulatory effect of this compound.[4][7]
-
Arg194: A charged residue at the edge of the binding pocket.[4][7]
-
Ser470 & Lys470: These residues line the cavity at the ATD-LBD interface.[1][2][4]
-
Other identified residues: Trp162, Ser163, Asp220, Gly249, Gly425, Val431, and Tyr473 have also been shown to be involved in the binding and action of this compound.[7]
Influence of the GluN1 Subunit
The presence of a 21-amino acid cassette encoded by exon 5 in the GluN1 subunit ATD attenuates the positive modulation by this compound.[1][2][4][5] This suggests that the conformation of the GluN1 ATD can allosterically influence the this compound binding site on the GluN2C subunit.
Receptor Stoichiometry
This compound selectively enhances the responses of diheteromeric GluN1/GluN2C receptors.[1][2][4][5] It does not potentiate triheteromeric receptors containing one GluN2A and one GluN2C subunit (GluN1/GluN2A/GluN2C).[1][2][4][5] This highlights the sensitivity of this compound to the overall receptor subunit arrangement.
Visualizing this compound Mechanism and Binding
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.
Caption: Signaling pathway of this compound modulation of NMDA receptor activity.
Caption: Location of the this compound binding site on the GluN2C subunit.
Caption: Experimental workflow for characterizing this compound activity.
Detailed Experimental Protocols
The characterization of this compound has relied on a combination of molecular biology, electrophysiology, and structural biology techniques. Below are detailed overviews of the key experimental protocols.
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of a Xenopus oocyte.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by collagenase treatment.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C) are injected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for protein expression.
-
Recording Setup: The oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96). Two microelectrodes, filled with a high salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -40 mV to -80 mV).
-
Data Acquisition: Agonists (glutamate and glycine) and modulators (this compound) are applied via the perfusion system. The resulting currents are recorded, amplified, and digitized. Concentration-response curves are generated by applying a range of this compound concentrations in the presence of fixed agonist concentrations.
Whole-Cell and Single-Channel Patch-Clamp Recordings in HEK293 Cells
Patch-clamp electrophysiology offers higher resolution recording of ion channel activity in mammalian cells.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.
-
Whole-Cell Recording: A glass micropipette with a small tip opening is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed, and the membrane patch is ruptured by suction, allowing for electrical access to the entire cell. The membrane potential is clamped, and macroscopic currents in response to agonist and modulator application are recorded.
-
Excised Outside-Out Patch Recording (for single-channel analysis): After forming a whole-cell configuration, the pipette is slowly withdrawn, causing a patch of membrane to excise with the extracellular surface facing outwards. This allows for the recording of single ion channel openings and closings in response to the application of ligands to the patch.
-
Solutions: The internal pipette solution mimics the intracellular ionic composition, while the external bath solution mimics the extracellular environment. Fast perfusion systems are often used to rapidly apply and wash out compounds.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes into the protein sequence to probe the function of individual residues.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed to be complementary to the template plasmid DNA encoding the NMDA receptor subunit.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Homology Modeling and Molecular Docking
Computational techniques are used to build a three-dimensional model of the protein and predict how a ligand might bind.
-
Template Selection: A known, experimentally determined structure of a homologous protein (e.g., the GluN1/GluN2B NMDA receptor) is used as a template.
-
Sequence Alignment: The amino acid sequence of the target protein (GluN2C) is aligned with the template sequence.
-
Model Building: A 3D model of the target protein is generated based on the alignment and the template structure using software such as MODELLER.
-
Molecular Docking: The structure of this compound is then computationally "docked" into the predicted binding site on the GluN2C model to predict the likely binding pose and key molecular interactions. These predictions can then guide further site-directed mutagenesis experiments.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of proteins and protein complexes.
-
Sample Preparation: The purified NMDA receptor protein, in complex with this compound, is rapidly frozen in a thin layer of vitreous ice.
-
Data Collection: A transmission electron microscope is used to collect a large number of images of the frozen protein particles from different orientations.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex. This provides direct structural evidence of the binding site and the conformational changes induced by the ligand.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the function of GluN2C-containing NMDA receptors. The structural and functional data outlined in this guide provide a clear picture of its selective mechanism of action. The identification of a novel allosteric binding site at the ATD-LBD interface of the GluN2C subunit opens up new avenues for the design of next-generation subunit-selective NMDA receptor modulators. Future research will likely focus on leveraging this structural knowledge to develop compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications in neurological disorders where GluN2C receptor dysfunction is implicated. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to further explore the pharmacology of this important receptor subtype.
References
- 1. Tweaking agonist efficacy at N-methyl-D-aspartate receptors by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanion.de [nanion.de]
- 3. [PDF] Cryo-EM structures of the triheteromeric NMDA receptor and its allosteric modulation | Semantic Scholar [semanticscholar.org]
- 4. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Cryo-EM structures of the triheteromeric NMDA receptor and its allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroscience Research - Cryo-Tomography - Life in Atomic Resolution [thermofisher.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Unveiling the Molecular Gateway: A Technical Guide to the PYD-106 Binding Site on the GluN2C NMDA Receptor Subunit
For Immediate Release
Shanghai, China – December 13, 2025 – In a significant advancement for neuropharmacology and drug development, researchers have pinpointed the binding site of PYD-106, a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the this compound binding site, its mechanism of action, and the experimental protocols utilized to elucidate these critical details. This information is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuroscience and pharmacology.
NMDA receptors, a class of ionotropic glutamate receptors, play a pivotal role in synaptic plasticity, learning, and memory.[1] The diverse subunit composition of NMDA receptors, which are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct pharmacological and physiological properties.[1] The GluN2C subunit, in particular, has a restricted expression pattern in the central nervous system, making it an attractive target for therapeutic intervention with potentially fewer side effects.[2] this compound has emerged as a valuable tool for studying GluN2C-containing NMDA receptors due to its selectivity as a positive allosteric modulator.[1][2][3]
The this compound Binding Pocket: A Novel Allosteric Site
This compound exerts its potentiating effect on GluN2C-containing NMDA receptors by binding to a novel allosteric site located at the interface of the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[4][5][6] This binding pocket is unique to the GluN2C subunit, explaining the compound's selectivity.[5]
Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues that form this binding pocket. Mutagenesis of three specific residues in the GluN2C subunit—Arginine 194 (Arg194), Serine 470 (Ser470), and Lysine 470 (Lys470)—has been shown to virtually eliminate the potentiating effect of this compound.[1][2][3] Further investigations have identified additional residues, including Tryptophan 162 (Trp162), Serine 163 (Ser163), Aspartate 220 (Asp220), Glycine 249 (Gly249), and Tyrosine 473 (Tyr473), where substitutions significantly alter the modulatory effects of this compound.[5]
Quantitative Analysis of this compound Modulation
Electrophysiological studies have provided quantitative data on the efficacy and potency of this compound. These findings are summarized in the tables below.
| Parameter | Value | Cell Type | Reference |
| EC50 | 13 ± 1.0 µM | HEK-293 cells | [2] |
| Maximal Enhancement | 221% of control | HEK-293 cells | [1][2] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | [2] |
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors.
| Channel Parameter | Effect of this compound | Reference |
| Opening Frequency | Increased | [1][2][3] |
| Mean Open Time | Increased | [1][2][3] |
| Glutamate EC50 | Modest effect | [1][2][3] |
| Glycine EC50 | Modest effect | [1][2][3] |
Table 2: Effects of this compound on Single-Channel Properties of GluN1/GluN2C Receptors.
Signaling and Experimental Workflows
The binding of this compound to the GluN2C subunit allosterically modulates the receptor's function, leading to an enhanced response to the agonists glutamate and glycine. This potentiation is achieved by increasing the channel opening frequency and mean open time, thereby increasing the overall ion flux through the channel.
The identification of the this compound binding site and its mechanism of action has been achieved through a combination of molecular biology and electrophysiology techniques. A typical experimental workflow is outlined below.
Detailed Experimental Protocols
Site-Directed Mutagenesis (QuikChange Method)
This protocol describes the introduction of point mutations into the GluN2C plasmid DNA.
-
Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Reaction Mixture (50 µL):
-
5 µL of 10x reaction buffer
-
10 ng of dsDNA template (plasmid containing GluN2C)
-
125 ng of forward mutagenic primer
-
125 ng of reverse mutagenic primer
-
1 µL of dNTP mix
-
3 µL of QuikSolution (if required)
-
ddH₂O to a final volume of 49 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
PCR Cycling Parameters:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
Dpn I Digestion: Add 1 µL of Dpn I restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform competent E. coli cells with the Dpn I-treated DNA and select for colonies containing the mutated plasmid.
-
Verification: Isolate plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.
Transient Transfection of HEK-293 Cells
This protocol outlines the expression of GluN1 and GluN2C subunits in HEK-293 cells.
-
Cell Culture: Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection Preparation (for a 6-well plate):
-
In tube A, dilute 2 µg of total plasmid DNA (e.g., 1 µg GluN1 + 1 µg GluN2C) in 100 µL of Opti-MEM.
-
In tube B, dilute 4 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Combine the contents of tubes A and B and incubate for 20 minutes at room temperature to allow for DNA-lipid complex formation.
-
Add the 200 µL mixture dropwise to a well containing HEK-293 cells at 70-80% confluency in 2 mL of serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete culture medium.
-
-
Expression: Allow the cells to express the receptors for 24-48 hours before performing electrophysiological recordings.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol details the functional characterization of NMDA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject 50 nL of a mixture of GluN1 and GluN2C cRNA (at a 1:1 ratio, ~1 ng/µL) into each oocyte.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for receptor expression.
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
-
Data Acquisition:
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Apply agonists (glutamate and glycine) and this compound via the perfusion system.
-
Record the resulting currents using a voltage-clamp amplifier and appropriate data acquisition software.
-
Conclusion
The elucidation of the this compound binding site on the GluN2C subunit represents a significant step forward in our understanding of NMDA receptor pharmacology. This novel allosteric site provides a unique target for the development of selective modulators with therapeutic potential for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of NMDA receptor function and to screen for new therapeutic compounds.
References
- 1. welgene.com.tw [welgene.com.tw]
- 2. static.igem.org [static.igem.org]
- 3. static.igem.wiki [static.igem.wiki]
- 4. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. gladstone.org [gladstone.org]
- 6. One-channel Cell-attached Patch-clamp Recording [jove.com]
PYD-106: A Technical Guide to Early-Stage Research on a Selective NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and core findings related to PYD-106, a novel pyrrolidinone compound identified as a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. The following sections detail its mechanism of action, selectivity, and the key experimental data that define its pharmacological profile.
Core Findings and Data Presentation
This compound has been characterized as a potent and selective modulator of NMDA receptors that include the GluN2C subunit. This selectivity is a key feature, as NMDA receptors are heterotetrameric complexes with varying subunit compositions that confer distinct physiological and pharmacological properties.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from foundational preclinical studies on this compound.
| Parameter | Value | Cell System | Notes |
| EC₅₀ | 13 ± 1.0 µM | HEK-293 Cells | Concentration for half-maximal enhancement of current responses to maximally effective concentrations of glutamate and glycine.[1] |
| 16 ± 0.5 µM | Xenopus Oocytes | Consistent results across different expression systems.[1] | |
| Maximal Current Enhancement | 221% of control | HEK-293 Cells | Co-application of 50 µM this compound with saturating glutamate and glycine.[1][2][3][4] |
| 204 ± 3.9% of control | Xenopus Oocytes | Co-application of 100 µM this compound with saturating glutamate and glycine.[1] | |
| Binding Affinity (Kᵢ) | 6.1 µM | - | For the kappa-opioid receptor, indicating a potential off-target interaction at higher concentrations.[1] |
| > 10 µM | - | For the α₂C adrenergic receptor and dopamine transporter.[1] | |
| Dissociation Constant (Kᴅ) | 30 µM | - | Estimated from kₒff / kₒn.[1] |
Selectivity Profile of this compound
This compound demonstrates notable selectivity for GluN2C-containing NMDA receptors over other NMDA receptor subtypes and other glutamate receptors.
| Receptor Subtype | Effect of 30 µM this compound |
| GluN1/GluN2C | Significant positive allosteric modulation |
| GluN1/GluN2A | No significant alteration of responses.[1][2][3][4] |
| GluN1/GluN2B | No significant alteration of responses.[1][2][3][4] |
| GluN1/GluN2D | No significant alteration of responses.[1][2][3][4] |
| AMPA Receptors | No effect.[1][2][3][4] |
| Kainate Receptors | No effect.[1][2][3][4] |
| Triheteromeric Receptors | |
| GluN1/GluN2A/GluN2C | No selective enhancement observed.[1][2][3][4] |
Mechanism of Action
This compound acts as a positive allosteric modulator, enhancing the function of GluN1/GluN2C receptors. Its mechanism has been elucidated through electrophysiological and single-channel recording studies.
-
Increased Agonist Efficacy : this compound significantly increases the maximal current response to saturating concentrations of the agonists glutamate and glycine.[1]
-
Modest Effect on Agonist Potency : The compound has only a minor effect on the EC₅₀ values for glutamate and glycine.[1][2][3][4]
-
Increased Channel Open Frequency : In the presence of this compound, the frequency of single-channel openings increases.[1][2][3][4]
-
Increased Channel Open Time : this compound also prolongs the duration of single-channel openings.[1][2][3][4]
These findings suggest that this compound stabilizes the open state of the GluN1/GluN2C receptor channel.[1]
Signaling Pathway and Binding Site
The binding site for this compound has been identified at a novel allosteric site on the NMDA receptor, located at the interface between the ligand-binding domain (LBD) and the amino-terminal domain (ATD) of the GluN2C subunit.[1][2][3][5] Mutagenesis studies have pinpointed three key residues in the GluN2C subunit that are critical for this compound function: Arg194, Ser470, and Lys470.[1][2][3]
Experimental Protocols
The characterization of this compound involved standard but rigorous electrophysiological techniques. Below are the generalized methodologies employed in the key experiments.
Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells
-
Cell Culture and Transfection : Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C).
-
Electrophysiology Setup : Recordings are performed 24-48 hours post-transfection using a patch-clamp amplifier and data acquisition system.
-
Recording Solutions :
-
External Solution (in mM) : Typically contains NaCl, KCl, CaCl₂, HEPES, and glucose, with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM) : Composed of salts like CsF or CsCl to block K⁺ currents, BAPTA or EGTA to chelate calcium, MgCl₂, ATP, and HEPES, with pH adjusted to 7.2.
-
-
Experimental Procedure :
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A baseline response is established by applying a maximally effective concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
-
This compound is co-applied with the agonists at various concentrations to determine its effect on the current response.
-
Data is analyzed to calculate EC₅₀ and maximal enhancement.
-
Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes
-
Oocyte Preparation and Injection : Xenopus laevis oocytes are harvested and injected with cRNA encoding the NMDA receptor subunits.
-
Recording : 2-4 days post-injection, oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Solutions and Drug Application : The oocyte is perfused with a standard external solution. Agonists and this compound are applied via perfusion.
-
Data Acquisition : Current responses are recorded and analyzed similarly to the HEK-293 cell experiments.
Single-Channel Patch-Clamp Recordings
-
Patch Configuration : Outside-out patches are excised from HEK-293 cells expressing the target receptors.
-
Recording Conditions : The patch is held at a constant potential (e.g., -60 mV), and single-channel currents are recorded in the presence of agonists with and without this compound.
-
Data Analysis : The recordings are analyzed to determine the effects of this compound on single-channel conductance, open probability, open time, and opening frequency.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for PYD-106 in Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYD-106 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] As a member of the pyrrolidinone class of compounds, this compound enhances the function of these specific NMDA receptors, which are known to play crucial roles in various neurological processes. These application notes provide detailed protocols for utilizing this compound in standard electrophysiology experiments to characterize its effects on GluN2C-containing NMDA receptors.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding sites for glutamate and glycine.[1] This binding event potentiates the receptor's response to agonist binding. Specifically, this compound has been shown to increase the opening frequency and open time of single-channel currents in response to maximal concentrations of glutamate and glycine.[1][2][3] It selectively enhances the responses of diheteromeric GluN1/GluN2C receptors and does not significantly affect NMDA receptors containing GluN2A, GluN2B, or GluN2D subunits, nor does it impact AMPA or kainate receptors.[1][3] The binding site for this compound is located at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[1][4]
Signaling Pathway
The following diagram illustrates the signaling pathway of a diheteromeric GluN1/GluN2C NMDA receptor and the modulatory role of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on GluN1/GluN2C NMDA receptors from published studies.
Table 1: Potentiation of GluN1/GluN2C Receptor Currents by this compound
| Parameter | Value | Cell Type | Agonists | Reference |
| EC₅₀ | 13 ± 1.0 µM | HEK-293 | 100 µM Glutamate, 30 µM Glycine | [1] |
| EC₅₀ | 16 ± 0.5 µM | Xenopus oocytes | 100 µM Glutamate, 30 µM Glycine | [1] |
| Max Potentiation | 221% of control | HEK-293 | 50 µM this compound, max effective Glutamate & Glycine | [1] |
| Max Potentiation | 224 ± 4.5% of control | HEK-293 | 50 µM this compound, max effective Glutamate & Glycine | [1] |
| Max Potentiation | 204 ± 3.9% of control | Xenopus oocytes | 100 µM this compound, 100 µM Glutamate, 30 µM Glycine | [1] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 | 100 µM Glutamate, 30 µM Glycine | [1] |
| Hill Slope | 1.19 ± 0.03 | Xenopus oocytes | 100 µM Glutamate, 30 µM Glycine | [1] |
Table 2: Effects of this compound on GluN1/GluN2C Single-Channel Kinetics
| Parameter | Control | With 100 µM this compound | Reference |
| Mean Open Time (ms) | 0.35 ± 0.07 | 0.48 ± 0.07 | [1] |
| Opening Frequency (Hz) | 0.086 ± 0.045 | 0.159 ± 0.069 | [1] |
Table 3: Selectivity of this compound for Different NMDA Receptor Subunits
| Receptor Subunit Composition | Effect of 50 µM this compound (% of control) | Cell Type | Reference |
| GluN1/GluN2A | 88 ± 2.7% | HEK-293 | [1] |
| GluN1/GluN2B | 81 ± 1.2% | HEK-293 | [1] |
| GluN1/GluN2C | 224 ± 4.5% | HEK-293 | [1] |
| GluN1/GluN2D | 81 ± 1.0% | HEK-293 | [1] |
| GluN1/GluN2A/GluN2C (triheteromeric) | 87 ± 2.2% | Xenopus oocytes | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 20 or 50 mM).[1] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] When preparing working solutions, the final DMSO concentration should be kept low (e.g., between 0.005% and 0.5% v/v) to avoid solvent effects on the cells.[1][3]
Protocol 1: Whole-Cell Patch-Clamp Recordings in HEK-293 Cells
This protocol is designed to measure the effect of this compound on currents mediated by recombinant GluN1/GluN2C receptors expressed in HEK-293 cells.
Materials:
-
HEK-293 cells transfected with GluN1 and GluN2C subunit cDNAs
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Culture and transfect HEK-293 cells with plasmids encoding the GluN1 and GluN2C subunits of the NMDA receptor.
-
24-48 hours post-transfection, transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (already in the external solution) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply the same concentration of glutamate with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to determine the concentration-response relationship.
-
Wash out this compound and glutamate, and re-apply glutamate alone to ensure the effect is reversible.
-
Analyze the potentiation of the current amplitude by this compound.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus oocytes
This protocol is suitable for studying the effects of this compound on NMDA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and GluN2C subunits
-
Barth's solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 5 HEPES, pH 7.4.
-
Recording solution (Barth's solution supplemented with desired agonist concentrations)
-
This compound stock solution (in DMSO)
-
Glutamate and glycine stock solutions
-
TEVC setup with amplifier, microelectrodes, and perfusion system
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA for GluN1 and GluN2C subunits.
-
Incubate the oocytes for 1-4 days at 18°C in Barth's solution to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to establish a baseline current.
-
Co-perfuse the oocyte with the same agonist concentrations plus the desired concentration of this compound.
-
Record the potentiated current and wash out this compound to observe reversibility.
-
Perform a concentration-response experiment by applying a range of this compound concentrations.
-
Analyze the data to determine the EC₅₀ and maximal potentiation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel compound like this compound using electrophysiology.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct structure and gating mechanism in diverse NMDA receptors with GluN2C and GluN2D subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PYD-106 in Cultured Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYD-106 is a novel positive allosteric modulator (PAM) that selectively enhances the function of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3][4] NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders.[1][2][3][4] this compound offers a valuable pharmacological tool for investigating the specific roles of GluN2C-containing NMDA receptors in neuronal function and pathophysiology. These application notes provide detailed protocols for the use of this compound in cultured primary cerebellar neurons, a neuronal population known to express GluN2C subunits.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a novel site on the GluN2C subunit at the interface of the amino-terminal domain (ATD) and the ligand-binding domain (LBD).[1] This binding enhances the receptor's response to the agonists glutamate and glycine.[1] Specifically, this compound increases the channel opening frequency and open time of GluN1/GluN2C receptors, leading to an overall potentiation of the ionic current.[1][2][3][4] Notably, this compound is highly selective for diheteromeric GluN1/GluN2C receptors and does not significantly affect receptors containing GluN2A, GluN2B, or GluN2D subunits at concentrations up to 30 µM.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NMDA receptor function, as determined in recombinant expression systems.
| Parameter | Value | Cell System | Reference |
| EC₅₀ for GluN1/GluN2C Potentiation | 13 ± 1.0 µM | HEK-293 Cells | [1] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 Cells | [1] |
| Maximal Potentiation (50 µM this compound) | 224 ± 4.5% of control | HEK-293 Cells | [1] |
| Receptor Subtype | Effect of 30 µM this compound (% of control) | Cell System | Reference |
| GluN1/GluN2A | 88 ± 2.7% (weak inhibition) | HEK-293 Cells | [1] |
| GluN1/GluN2B | 81 ± 1.2% (weak inhibition) | HEK-293 Cells | [1] |
| GluN1/GluN2D | 81 ± 1.0% (weak inhibition) | HEK-293 Cells | [1] |
| AMPA/Kainate Receptors | No significant effect | Not Specified | [1] |
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at the GluN1/GluN2C NMDA receptor.
Experimental Protocols for Cultured Cerebellar Neurons
The following protocols are adapted for the study of this compound in primary cerebellar granule neuron (CGN) cultures, which are a valuable model system for studying neuronal development and function.[1][2]
Protocol 1: Primary Cerebellar Granule Neuron Culture
This protocol is adapted from established methods for isolating and culturing CGNs from early postnatal mouse or rat pups (P5-P8).[1][2][5][6]
Materials:
-
Postnatal day 5-8 mouse or rat pups
-
Dissection medium (e.g., HBSS)
-
Enzyme solution (e.g., Trypsin, Papain)
-
DNase I
-
Plating medium (e.g., Basal Medium Eagle with supplements)
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
Mitotic inhibitor (e.g., Cytosine arabinoside - AraC)
Procedure:
-
Dissection: Euthanize pups according to approved institutional guidelines. Dissect cerebella in cold dissection medium and remove meninges.
-
Digestion: Incubate the cerebella in the enzyme solution (e.g., 0.25% Trypsin) at 37°C for 15 minutes.
-
Dissociation: Stop the enzymatic reaction and gently triturate the tissue in the presence of DNase I to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium, and count the cells. Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/cm²) on poly-lysine coated surfaces.
-
Maintenance: After 24 hours, add a mitotic inhibitor (e.g., 10 µM AraC) to the culture medium to limit the proliferation of non-neuronal cells. Maintain cultures at 37°C in a 5% CO₂ incubator, changing half of the medium every 2-3 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Electrophysiological Recording of this compound Effects
This protocol describes whole-cell patch-clamp recordings to measure the effect of this compound on NMDA receptor-mediated currents.[7][8][9]
Materials:
-
Cultured cerebellar neurons (DIV 7-14)
-
External recording solution (e.g., aCSF)
-
Internal pipette solution (e.g., K-gluconate based)
-
NMDA, Glycine
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a cerebellar granule neuron.
-
Baseline Recording: In voltage-clamp mode (holding potential, e.g., -70 mV), apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a baseline NMDA receptor-mediated current.
-
This compound Application: Co-apply this compound (e.g., 1-100 µM) with NMDA and glycine and record the potentiated current. A range of this compound concentrations should be used to determine a dose-response curve.
-
Washout: Perfuse the chamber with the external solution to wash out the drugs and allow the current to return to baseline.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after this compound application.
Protocol 3: Calcium Imaging of Neuronal Activity
This protocol uses a ratiometric calcium indicator, Fura-2 AM, to assess changes in intracellular calcium in response to NMDA receptor activation and modulation by this compound.[3][10][11][12]
Materials:
-
Cultured cerebellar neurons (DIV 7-14)
-
Fura-2 AM
-
Pluronic F-127
-
Recording buffer (e.g., HBSS)
-
NMDA, Glycine
-
This compound stock solution
-
Fluorescence microscopy system with appropriate filters and a fast-switching light source.
Procedure:
-
Dye Loading: Incubate the cultured neurons with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in recording buffer for 30-45 minutes at 37°C.
-
De-esterification: Wash the cells and incubate in fresh recording buffer for at least 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce a calcium influx.
-
This compound Application: Co-apply this compound with NMDA and glycine and continue to record the changes in fluorescence.
-
Data Analysis: Calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. An increase in this ratio indicates an increase in intracellular calcium. Compare the magnitude and duration of the calcium response in the presence and absence of this compound.
Experimental Workflow Diagram
References
- 1. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Primary Culture of Neurons Isolated from Embryonic Mouse Cerebellum [jove.com]
- 3. brainvta.tech [brainvta.tech]
- 4. Culture of rat cerebellar granule neurons and application to identify neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry [en.bio-protocol.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Frontiers | Patch-Seq Protocol to Analyze the Electrophysiology, Morphology and Transcriptome of Whole Single Neurons Derived From Human Pluripotent Stem Cells [frontiersin.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
Application Notes and Protocols for PYD-106 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration recommendations for the use of PYD-106, a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit, in various in-vitro assays.
Introduction
This compound is a pyrrolidinone-class compound that selectively enhances the function of diheteromeric GluN1/GluN2C NMDA receptors.[1][2][3][4] It has been demonstrated to be a valuable tool for studying the physiological and pathological roles of GluN2C-containing NMDA receptors. This document outlines the recommended concentrations, experimental protocols, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a novel site on the GluN2C subunit of the NMDA receptor.[1][2][3] This binding event does not directly activate the receptor but rather enhances the response to the endogenous agonists, glutamate and glycine. The proposed binding site is located in a cavity at the interface of the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[1][5] Upon binding, this compound increases the frequency and duration of the ion channel opening, leading to an overall potentiation of the ionic current through the channel.[1][2][3][4]
Recommended Concentrations for In-Vitro Assays
The optimal concentration of this compound will vary depending on the specific assay and experimental goals. The following table summarizes key concentrations and their observed effects based on electrophysiological recordings in HEK-293 cells and Xenopus oocytes expressing recombinant NMDA receptors.[1]
| Concentration (µM) | Cell Type | Receptor Subunits | Key Observation | Reference |
| 10 | HEK-293 | GluN1/GluN2C | Significant potentiation of receptor response. | [1] |
| 13 | HEK-293 | GluN1/GluN2C | EC₅₀ for potentiation of whole-cell currents. [1] | [1] |
| 30 | HEK-293 / Oocytes | GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2D | No significant effect, demonstrating selectivity for GluN2C.[1][2][3][4] | [1] |
| 50 | HEK-293 | GluN1/GluN2C | Elicits a ~221% increase in current response with maximal glutamate and glycine.[1][2][3][4] | [1] |
| 70 | Oocytes | GluN1/GluN2C | Used for detailed characterization of effects on agonist concentration-response curves. | [1] |
| 100 | Excised Patches (HEK-293) | GluN1/GluN2C | Utilized in single-channel recordings to analyze channel gating kinetics.[1] | [1] |
Note: For initial experiments, a concentration range of 1-30 µM is recommended to establish a dose-response curve. For selectivity studies, a concentration of 30 µM is appropriate.
Experimental Protocols
The following are detailed protocols for common in-vitro assays used to characterize the effects of this compound.
Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells
This protocol is designed to measure the potentiation of GluN1/GluN2C receptor currents by this compound.
4.1.1. Cell Culture and Transfection
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells onto glass coverslips treated with poly-L-lysine.
-
Transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C) using a suitable transfection reagent.
-
Record from transfected cells 24-48 hours post-transfection.
4.1.2. Electrophysiological Recording
-
Prepare the external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl₂, adjusted to pH 7.4 with NaOH.
-
Prepare the internal pipette solution containing (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, 2 MgATP, and 0.3 NaGTP, adjusted to pH 7.35 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a maximally effective concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline current.[1]
-
Co-apply the same concentrations of glutamate and glycine with the desired concentration of this compound.
-
Measure the peak current amplitude in the absence and presence of this compound to determine the degree of potentiation.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
Application Notes and Protocols for PYD-106 in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYD-106 is a novel pyrrolidinone compound that acts as a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system.[4][5] The subunit composition of these receptors dictates their physiological and pharmacological properties. This compound offers a valuable tool for investigating the specific roles of GluN2C-containing NMDA receptors in neural circuits and their potential as therapeutic targets for neurological and psychiatric disorders.[1][2] These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology.
Mechanism of Action
This compound potentiates the function of GluN2C-containing NMDA receptors by binding to a novel allosteric site at the interface of the ligand-binding and amino-terminal domains.[1][4] This binding increases the channel opening frequency and open time in response to the agonists glutamate and glycine.[1][2][3] Notably, this compound selectively enhances the responses of di-heteromeric GluN1/GluN2C receptors and does not significantly affect NMDA receptors containing GluN2A, GluN2B, or GluN2D subunits, nor does it impact AMPA or kainate receptor function.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for this compound based on studies using recombinant NMDA receptors expressed in Xenopus oocytes and HEK-293 cells.
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Notes |
| EC50 | 13 ± 1.0 µM | HEK-293 cells | Concentration for half-maximal enhancement of current responses to maximally effective glutamate and glycine.[1] |
| 16 ± 0.5 µM | Xenopus oocytes | [6] | |
| Maximal Enhancement | 221% of control | HEK-293 cells | At 50 µM this compound with maximally effective glutamate and glycine.[1][2] |
| 204 ± 3.9% of control | Xenopus oocytes | At 100 µM this compound.[6] | |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | [1] |
| 1.19 ± 0.03 | Xenopus oocytes | [6] | |
| KD (estimated) | 30 µM | HEK-293 cells | Dissociation constant estimated from koff/kon.[1] |
Table 2: Subunit Selectivity of this compound
| NMDA Receptor Subtype | Effect of 30 µM this compound | Cell Type |
| GluN1/GluN2A | No significant alteration (88 ± 2.7% of control) | HEK-293 cells |
| GluN1/GluN2B | Weak inhibition (81 ± 1.2% of control) | HEK-293 cells |
| GluN1/GluN2D | No significant alteration (81 ± 1.0% of control) | HEK-293 cells |
| Triheteromeric GluN1/GluN2A/GluN2C | Modest inhibition (87 ± 2.2% of control) | Xenopus oocytes |
Table 3: Effects of this compound on Single Channel Properties of GluN1/GluN2C Receptors
| Parameter | Effect |
| Opening Frequency | Increased |
| Open Time | Increased |
| Glutamate EC50 | Modest increase |
| Glycine EC50 | Modest effect |
Mandatory Visualizations
Signaling pathway of this compound at a glutamatergic synapse.
Experimental workflow for brain slice electrophysiology with this compound.
References
- 1. Region-specific Expression of NMDA Receptor GluN2C Subunit in Parvalbumin-Positive Neurons and Astrocytes: Analysis of GluN2C Expression using a Novel Reporter Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Neuronal and Glial Expression of GluN2C and GluN2D NMDA Receptor Subun" by Hassan Alsaad [digitalcommons.unmc.edu]
- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In the telencephalon, GluN2C NMDA receptor subunit mRNA is predominately expressed in glial cells and GluN2D mRNA in interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity with PYD-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental cellular mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the most extensively studied forms of synaptic plasticity.[1][2] The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity.[3][4] PYD-106 is a novel positive allosteric modulator (PAM) that selectively enhances the function of NMDA receptors containing the GluN2C subunit.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its potential role in modulating synaptic plasticity.
This compound acts by binding to a novel allosteric site at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[5][6] This binding increases the channel opening frequency and open time in response to glutamate and glycine, thereby potentiating NMDA receptor function.[5] Notably, this compound is highly selective for diheteromeric GluN1/GluN2C receptors and does not significantly affect NMDA receptors containing GluN2A, GluN2B, or GluN2D subunits, nor does it impact AMPA or kainate receptors.[5]
The expression of the GluN2C subunit is largely restricted to specific brain regions and cell types. In the hippocampus and cortex, key regions for synaptic plasticity studies, GluN2C is primarily found in astrocytes and certain populations of interneurons, with limited to no expression in pyramidal neurons.[5][7][8] Therefore, investigating the effects of this compound on synaptic plasticity requires careful consideration of the target brain region and cell type. The following protocols are designed to explore the potential modulatory effects of this compound on synaptic plasticity, with a focus on circuits where GluN2C is expressed.
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 | 13 ± 1.0 µM | HEK-293 cells expressing GluN1/GluN2C | [5] |
| Maximal Potentiation | ~221% of control | HEK-293 cells expressing GluN1/GluN2C | [5] |
| Effect on Channel Gating | Increases opening frequency and open time | HEK-293 cells expressing GluN1/GluN2C | [5] |
| Selectivity | Selective for GluN1/GluN2C over GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2D, AMPA, and kainate receptors | Recombinant receptors | [5] |
Table 2: Proposed Electrophysiology Data for Synaptic Plasticity Experiments
| Experimental Group | Baseline fEPSP Slope (mV/ms) | Post-LTP fEPSP Slope (% of Baseline) | Post-LTD fEPSP Slope (% of Baseline) | Paired-Pulse Ratio (Baseline) | Paired-Pulse Ratio (Post-Induction) |
| Control (Vehicle) | |||||
| This compound (10 µM) | |||||
| This compound (30 µM) | |||||
| This compound + GluN2C Antagonist |
Experimental Protocols
Note: As there are no published studies directly detailing the use of this compound for LTP or LTD experiments, the following are proposed protocols based on its known mechanism of action and standard synaptic plasticity investigation techniques.
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Interneurons
This protocol is designed to assess whether this compound can modulate LTP at synapses onto inhibitory interneurons in the hippocampus, where GluN2C expression has been reported.
1. Brain Slice Preparation:
-
Anesthetize a young adult mouse (e.g., P21-P35 C57BL/6J) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.
-
Using whole-cell patch-clamp, record from visually identified interneurons in the stratum radiatum or stratum oriens of the CA1 region.
-
Obtain a stable baseline recording of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals) with a bipolar stimulating electrode.
3. LTP Induction and this compound Application:
-
Record baseline synaptic responses every 30 seconds for 10-20 minutes.
-
Apply this compound (or vehicle) to the bath at the desired concentration (e.g., 10-30 µM) and allow it to equilibrate for 10-15 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the post-induction responses to the pre-induction baseline.
-
Compare the magnitude of LTP between control (vehicle) and this compound treated slices.
Protocol 2: Investigating the Effect of this compound on Long-Term Depression (LTD)
This protocol is designed to determine if this compound can modulate LTD in a brain region with known neuronal GluN2C expression, such as the cerebellum or specific thalamic nuclei.
1. Brain Slice Preparation:
-
Prepare sagittal cerebellar slices (300-400 µm) from a young adult mouse as described in Protocol 1.
2. Electrophysiological Recording:
-
Transfer a cerebellar slice to the recording chamber and perfuse with oxygenated aCSF.
-
Record from Purkinje cells using whole-cell patch-clamp.
-
Position a stimulating electrode in the molecular layer to activate parallel fibers.
3. LTD Induction and this compound Application:
-
Record a stable baseline of parallel fiber-evoked EPSCs for 10-20 minutes.
-
Apply this compound (or vehicle) to the bath.
-
Induce LTD by pairing parallel fiber stimulation with depolarization of the Purkinje cell (e.g., 1 Hz stimulation for 5 minutes while holding the cell at -50 mV).
-
Continue recording for at least 60 minutes post-induction.
4. Data Analysis:
-
Measure the amplitude of the EPSC.
-
Normalize post-induction amplitudes to the baseline.
-
Compare the magnitude of LTD between control and this compound treated slices.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on GluN2C-containing NMDA receptors.
Caption: Experimental workflow for studying the effects of this compound on synaptic plasticity.
References
- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Depression of Intrinsic Excitability Accompanied by Synaptic Depression in Cerebellar Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In the telencephalon, GluN2C NMDA receptor subunit mRNA is predominately expressed in glial cells and GluN2D mRNA in interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Region-specific Expression of NMDA Receptor GluN2C Subunit in Parvalbumin-Positive Neurons and Astrocytes: Analysis of GluN2C Expression using a Novel Reporter Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Region-specific expression of NMDA receptor GluN2C subunit in parvalbumin-positive neurons and astrocytes: Analysis of GluN2C expression using a novel reporter model - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for the Pharmacological Characterization of PYD-106
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PYD-106 is a novel pyrrolidinone compound that acts as a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] This document provides detailed application notes and protocols for the preclinical pharmacological evaluation of this compound, encompassing in vitro characterization, in vivo efficacy, and safety pharmacology studies. The methodologies described herein are intended to guide researchers in elucidating the mechanism of action, potency, selectivity, and potential therapeutic utility of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
This compound selectively enhances the function of diheteromeric GluN1/GluN2C NMDA receptors.[1] It binds to a novel allosteric site located at the interface of the ligand-binding domain (LBD) and the amino-terminal domain (ATD) of the GluN2C subunit.[1][4][5] This binding event increases the channel opening frequency and mean open time, thereby potentiating the receptor's response to the endogenous agonists, glutamate and glycine.[1][2][3] This positive allosteric modulation results in an increased influx of Ca²⁺ into the neuron upon receptor activation, which can influence a variety of downstream signaling cascades involved in synaptic plasticity and neuronal function.
Figure 1: this compound Signaling Pathway at the GluN1/GluN2C NMDA Receptor.
In Vitro Pharmacology
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Receptor/System | Reference |
| Potency (EC₅₀) | 13 ± 1.0 µM | Recombinant human GluN1/GluN2C receptors in HEK-293 cells | [1] |
| Efficacy (Maximal Enhancement) | 221 ± 4.5% of control | Recombinant human GluN1/GluN2C receptors in HEK-293 cells | [1] |
| Selectivity vs. GluN2A | Weak inhibition (88 ± 2.7% of control at 50 µM) | Recombinant human GluN1/GluN2A receptors in HEK-293 cells | [1] |
| Selectivity vs. GluN2B | Weak inhibition (81 ± 1.2% of control at 50 µM) | Recombinant human GluN1/GluN2B receptors in HEK-293 cells | [1] |
| Selectivity vs. GluN2D | Weak inhibition (81 ± 1.0% of control at 50 µM) | Recombinant human GluN1/GluN2D receptors in HEK-293 cells | [1] |
| Selectivity vs. AMPA/Kainate Receptors | No significant effect at 30 µM | Native AMPA and kainate receptors | [1][2][3] |
| Off-Target Binding (Kᵢ) | 6.1 µM | Kappa-opioid receptor | [1] |
| Off-Target Binding (Kᵢ) | > 10 µM | Adrenergic α2C receptor, Dopamine transporter | [1] |
Experimental Protocols
This protocol is designed to assess the potency and efficacy of this compound on recombinant NMDA receptors.
Materials:
-
HEK-293 cells stably or transiently expressing human GluN1 and GluN2C subunits.
-
External solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 1 CaCl₂, 0.01 EDTA, pH 7.4 adjusted with NaOH.
-
Internal solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 0.5 MgCl₂, 5 BAPTA, 2 Na₂-ATP, pH 7.35 adjusted with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glutamate and Glycine stock solutions.
Procedure:
-
Culture HEK-293 cells expressing the desired NMDA receptor subunits on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal NMDA receptor-mediated current.
-
Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the agonists.
-
Record the potentiation of the current at each this compound concentration.
-
Wash out this compound to allow the current to return to the baseline agonist-evoked level.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and maximal efficacy.
Figure 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
This method is suitable for expressing and characterizing a wide range of ion channels and is an alternative to mammalian cell lines.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GluN1 and GluN2C subunits.
-
Barth's solution.
-
Recording solution (in mM): 96 NaCl, 2 KCl, 5 HEPES, 1 MgCl₂, 1.8 CaCl₂, pH 7.5.
-
Glass electrodes (0.5-2 MΩ resistance).
-
3 M KCl for filling electrodes.
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the NMDA receptor subunits.
-
Incubate injected oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at -70 mV.
-
Apply glutamate and glycine to activate the NMDA receptors.
-
Co-apply this compound at various concentrations with the agonists and record the resulting current.
-
Analyze the data as described for the patch-clamp experiments.
This technique provides insights into the biophysical mechanism of this compound action on individual NMDA receptor channels.
Materials:
-
HEK-293 cells expressing a low density of GluN1/GluN2C receptors.
-
Cell-attached or outside-out patch-clamp configuration.
-
Solutions as described for whole-cell patch-clamp.
Procedure:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
For cell-attached mode, the pipette solution contains the agonists and this compound. For outside-out mode, these are applied via perfusion.
-
Record single-channel currents at a fixed holding potential.
-
Analyze the recordings to determine the effect of this compound on single-channel conductance, open probability, mean open time, and channel opening frequency.
In Vivo Pharmacology
Quantitative Data Summary
In vivo data for this compound is not extensively published. The following protocols are proposed based on the compound's mechanism of action and potential therapeutic indications.
| Study Type | Animal Model | Key Parameters to Measure |
| Pharmacokinetics | Rat, Mouse | Cmax, Tmax, AUC, half-life, brain/plasma ratio |
| Target Engagement | Rat, Mouse | Occupancy of GluN2C receptors in the brain |
| Efficacy (Schizophrenia-like symptoms) | PCP- or MK-801-induced rodent models | Prepulse inhibition, social interaction, novel object recognition |
| Safety Pharmacology | Rat, Dog | CNS (Irwin test), cardiovascular (telemetry), respiratory function |
Experimental Protocols
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Procedure:
-
Administer this compound to rodents via relevant routes (e.g., intravenous, oral, intraperitoneal).
-
Collect blood and brain tissue samples at various time points post-administration.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
Objective: To evaluate the potential of this compound to ameliorate schizophrenia-like symptoms.
Animal Model: Pharmacologically induced models, such as repeated administration of phencyclidine (PCP) or MK-801, can be used to induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.[6]
Behavioral Assays:
-
Prepulse Inhibition (PPI) of the Startle Reflex: To assess sensorimotor gating deficits, a core feature of schizophrenia.[7]
-
Place the animal in a startle chamber.
-
Present a series of acoustic startle stimuli (pulses) alone or preceded by a weaker, non-startling prepulse.
-
Measure the startle response (whole-body flinch).
-
Calculate the percentage of PPI as the reduction in the startle response in the presence of the prepulse.
-
Administer this compound and assess its ability to reverse the PCP- or MK-801-induced deficit in PPI.
-
-
Social Interaction Test: To evaluate social withdrawal, a negative symptom of schizophrenia.
-
Place a test animal in a three-chambered arena.
-
In one side chamber, place a novel, unfamiliar animal (stranger). The other side chamber remains empty or contains a novel object.
-
Record the time the test animal spends in each chamber and interacting with the stranger animal.
-
Assess the effect of this compound on the social preference of animals treated with PCP or MK-801.
-
Figure 3: Workflow for In Vivo Efficacy Studies.
Objective: To identify potential adverse effects of this compound on major physiological systems. These studies should be conducted in accordance with regulatory guidelines (e.g., ICH S7A).[8][9]
Core Battery of Tests:
-
Central Nervous System (CNS):
-
Irwin Test or Functional Observational Battery (FOB): A systematic observation of behavioral and physiological changes in rodents following this compound administration. Parameters to assess include general appearance, behavior, coordination, sensory and motor reflexes, and autonomic functions.[8]
-
-
Cardiovascular System:
-
In Vivo Telemetry: Conscious, unrestrained animals (e.g., dogs, non-human primates) are instrumented for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) following this compound administration.
-
-
Respiratory System:
-
Whole-body Plethysmography: Measurement of respiratory rate, tidal volume, and minute volume in conscious, unrestrained rodents after treatment with this compound.
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the pharmacological characterization of this compound. A thorough in vitro evaluation will confirm its potency, selectivity, and mechanism of action at the molecular level. Subsequent in vivo studies are crucial to establish its pharmacokinetic profile, assess its therapeutic potential in relevant disease models, and ensure its safety profile. The logical progression through these studies will provide the necessary data to support the further development of this compound as a potential therapeutic agent.
References
- 1. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 3. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [bio-protocol.org]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [en.bio-protocol.org]
- 6. criver.com [criver.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. fda.gov [fda.gov]
PYD-106: In-Vitro Application Notes for a Selective NMDA Receptor Modulator
Note to Researchers: Extensive literature review reveals that current research on PYD-106 has been exclusively conducted in in-vitro settings. As of now, there are no publicly available data on the in-vivo delivery methods, administration routes, pharmacokinetics, or preclinical efficacy of this compound in animal models. The following application notes and protocols are based solely on the available in-vitro findings.
Introduction
This compound is a novel pyrrolidinone compound identified as a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] NMDA receptors are critical mediators of excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. The subunit-selective nature of this compound offers a promising avenue for targeted therapeutic intervention with potentially fewer side effects than non-selective NMDA receptor modulators.
These notes provide a summary of the known mechanism of action and key in-vitro findings for this compound, intended to guide further research and development.
Mechanism of Action
This compound exerts its effects by binding to a novel allosteric site on the NMDA receptor, distinct from the agonist binding sites for glutamate and glycine.[1] This binding potentiates the receptor's response to its endogenous agonists. Specifically, this compound has been shown to:
-
Selectively enhance the function of diheteromeric GluN1/GluN2C receptors. [1]
-
Increase the channel opening frequency and open time of GluN1/GluN2C receptors in the presence of maximally effective concentrations of glutamate and glycine.[1]
-
Act as a positive allosteric modulator , meaning it does not activate the receptor on its own but enhances the activity of the receptor's primary agonists.[1]
The binding site for this compound is proposed to be located at the interface between the ligand-binding and amino-terminal domains of the GluN2C subunit.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the modulatory role of this compound based on in-vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in-vitro studies of this compound. All experiments were performed on recombinant NMDA receptors expressed in Xenopus oocytes or HEK-293 cells.[1]
| Parameter | Value | Cell Type | Description |
| This compound EC₅₀ | 13 ± 1.0 µM | HEK-293 | Concentration of this compound that produces half-maximal enhancement of GluN1/GluN2C receptor response to maximal glutamate and glycine. |
| GluN1/GluN2C Potentiation | 221% of control | HEK-293 | Increase in current response of GluN1/GluN2C receptors in the presence of 50 µM this compound with maximal glutamate and glycine. |
| Effect on GluN1/GluN2A | Weak inhibition (88% of control) | HEK-293 | Effect of 50 µM this compound on GluN1/GluN2A receptor response. |
| Effect on GluN1/GluN2B | Weak inhibition (81% of control) | HEK-293 | Effect of 50 µM this compound on GluN1/GluN2B receptor response. |
| Effect on GluN1/GluN2D | Weak inhibition (81% of control) | HEK-293 | Effect of 50 µM this compound on GluN1/GluN2D receptor response. |
Experimental Protocols (In-Vitro)
The following are generalized protocols based on the methodologies described in the cited literature for the in-vitro characterization of this compound.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding rat GluN1 and GluN2C subunits. Incubate for 1-3 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl₂).
-
Impale the oocyte with two glass microelectrodes filled with KCl to serve as voltage and current electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV).
-
-
Compound Application:
-
Apply glutamate and glycine to activate the NMDA receptors and record the baseline current.
-
Co-apply this compound with glutamate and glycine to measure the potentiated current response.
-
Perform dose-response experiments by applying varying concentrations of this compound.
-
-
Data Analysis: Analyze the recorded currents to determine EC₅₀ values and the extent of potentiation.
Whole-Cell Patch-Clamp Recording in HEK-293 Cells
-
Cell Culture and Transfection: Culture HEK-293 cells and transiently transfect them with plasmids encoding human GluN1 and GluN2C subunits.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Use an internal solution containing, for example, CsF, CsCl, HEPES, EGTA, and ATP.
-
Use an external solution containing, for example, NaCl, CaCl₂, HEPES, and glucose.
-
-
Compound Application:
-
Rapidly apply agonists (glutamate and glycine) with and without this compound using a fast-perfusion system.
-
-
Data Analysis: Measure the peak current amplitudes to assess the effect of this compound on receptor function.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in-vitro characterization of a compound like this compound.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PYD-106 Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PYD-106 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3] Unlike direct agonists, this compound enhances the receptor's response to its endogenous ligands, glutamate and glycine, by increasing the channel opening frequency and mean open time.[1][2][3] NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological and psychiatric disorders.[4][5] As NMDA receptors are permeable to calcium ions (Ca²⁺), their activation leads to an increase in intracellular calcium concentration, which triggers a cascade of downstream signaling events.[5][6]
Calcium imaging is a powerful technique to indirectly measure the activity of NMDA receptors.[7][8][9] By utilizing fluorescent calcium indicators, researchers can visualize and quantify the changes in intracellular calcium levels following receptor activation. This application note provides detailed protocols for using calcium imaging to characterize the pharmacological effects of this compound on GluN2C-containing NMDA receptors in a cellular context.
Principle of the Assay
This assay quantifies the potentiation of GluN2C-containing NMDA receptor activity by this compound. In cells expressing these receptors, the application of agonists (glutamate and glycine) will induce an influx of Ca²⁺, leading to an increase in the fluorescence of a co-expressed or loaded calcium indicator. In the presence of this compound, this agonist-induced calcium influx and the corresponding fluorescence signal will be significantly enhanced. By measuring the fluorescence intensity over time, the modulatory effect of this compound can be quantified.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Type | Notes | Reference |
| EC₅₀ | 13 ± 1.0 µM | HEK-293 cells | For potentiation of GluN1/GluN2C responses to maximal glutamate and glycine. | [1][2] |
| 17 ± 1.2 µM | HEK-293 cells | In the absence of Mg²⁺. | [1] | |
| 23 ± 1.2 µM | HEK-293 cells | In the presence of 1 mM Mg²⁺. | [1] | |
| Dissociation Constant (K D) | 30 µM | Not specified | Estimated from kₒff /kₒn. | [1] |
| Selectivity | Potentiates GluN1/GluN2C | HEK-293 cells, Xenopus oocytes | No significant effect on GluN2A, GluN2B, and GluN2D subunits at 30 µM. | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator | Not specified | Increases channel opening frequency and mean open time. | [1][2][3] |
Table 2: Kinetic Parameters of this compound Modulation
| Parameter | Value | Notes | Reference |
| kₒn (Association Rate) | 9.84 × 10⁵ M⁻¹s⁻¹ | Determined from the linear relationship between the reciprocal of the time constant for modulation and this compound concentration. | [1] |
| kₒff (Dissociation Rate) | 32 s⁻¹ | Estimated from 1/τᵣₑ꜀ₒᵥₑᵣᵧ. | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New 3D Structures of NMDA Receptors Can Boost Drug Development for Brain Disorders | Labcompare.com [labcompare.com]
- 5. rupress.org [rupress.org]
- 6. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PYD-106 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with PYD-106, a selective positive allosteric modulator of GluN2C-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stereoselective pyrrolidinone-based positive allosteric modulator (PAM) that specifically targets NMDA receptors containing the GluN2C subunit.[1] It enhances the receptor's response to its endogenous agonists, glutamate and glycine, by increasing the channel opening frequency and mean open time.[1] This potentiation is achieved without significantly affecting the agonist potency (EC50). This compound is highly selective for diheteromeric GluN1/GluN2C receptors over other NMDA receptor subtypes (GluN2A, GluN2B, GluN2D) and does not exhibit activity at AMPA or kainate receptors.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is 100% dimethyl sulfoxide (DMSO).
Q3: What is the maximum achievable concentration of this compound in DMSO?
A3: Published studies have successfully used this compound stock solutions in 100% DMSO at concentrations of 20 mM or 50 mM. It has been reported to be soluble up to 100 µM in experimental conditions as determined by nephelometry. Another source suggests a solubility of up to 125 mg/mL in DMSO, though this may require sonication to achieve full dissolution. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly impact the solubility of hydrophobic compounds.
Q4: My this compound powder is not dissolving completely in DMSO. What should I do?
A4: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37°C. This can help increase the dissolution rate. Avoid excessive or prolonged heating, which could potentially degrade the compound.
-
Sonication: Brief sonication in a water bath sonicator can effectively break up compound aggregates and facilitate dissolution.
Q5: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally ≤ 0.1%, as higher concentrations can be cytotoxic to cells and may affect experimental outcomes. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous buffer or medium. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Add Stock to Buffer (Not Vice-Versa): Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring. This ensures rapid and uniform dispersion.
-
Consider Co-solvents: In some instances, the use of a small percentage of a water-miscible organic co-solvent in the final aqueous buffer may be necessary to maintain solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Compound Precipitation: this compound may have precipitated out of the aqueous working solution, leading to a lower effective concentration. | Visually inspect your working solution for any signs of cloudiness or precipitate. Prepare fresh dilutions for each experiment. Follow the recommended serial dilution protocol with pre-warmed media and rapid mixing. |
| Compound Degradation: Although specific stability data is limited, prolonged storage of working solutions at room temperature or exposure to light may lead to degradation. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Protect stock and working solutions from light. | |
| High background signal or off-target effects | High DMSO Concentration: The final concentration of DMSO in the assay may be causing non-specific effects or cellular stress. | Ensure the final DMSO concentration is at the lowest possible level that maintains compound solubility (ideally ≤ 0.1%). Always run a vehicle control with the equivalent DMSO concentration. |
| Difficulty achieving desired final concentration in aqueous buffer | Exceeding Solubility Limit: The target concentration of this compound may be above its aqueous solubility limit, even with a low percentage of DMSO. | Systematically determine the kinetic solubility of this compound in your specific assay buffer. If the desired concentration is not achievable, a reformulation strategy using solubilizing agents may be necessary, but this requires careful validation. |
| Variability between experiments | Inconsistent Solution Preparation: Minor variations in the dilution process can lead to significant differences in the final concentration of a poorly soluble compound. | Standardize the solution preparation protocol. Use calibrated pipettes and ensure consistent mixing times and temperatures. |
| Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation. | Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Quantitative Data Summary
While specific quantitative stability data for this compound under various conditions is not extensively published, the following table summarizes the available solubility information.
| Solvent | Concentration | Method/Notes | Source |
| 100% DMSO | 20 mM or 50 mM | Stock solution preparation | (Khatri et al., 2014) |
| 100% DMSO | 125 mg/mL | May require sonication; hygroscopic DMSO can impact solubility | MedChemExpress |
| Aqueous Buffer with DMSO | Up to 100 µM | Final concentration in experiments; determined by nephelometry | (Khatri et al., 2014) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM or 50 mM).
-
Vortex the tube vigorously for 5-10 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Dilutions for Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) aqueous assay buffer (e.g., cell culture medium), sterile tubes, vortex mixer.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the pre-warmed aqueous buffer if a large dilution factor is required.
-
To prepare the final working solution, add the required volume of the this compound stock or intermediate dilution to the pre-warmed aqueous buffer while vigorously vortexing. Crucially, add the compound solution to the buffer, not the other way around.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the experimental setup.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound enhances NMDA receptor function.
References
Off-target effects of PYD-106 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PYD-106, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, with selectivity for those containing the GluN2C subunit.[1][2][3][4][5] It enhances the receptor's response to glutamate and glycine by increasing the channel opening frequency and mean open time.[1][2][3][4] The EC50 for this potentiation is approximately 13 µM.[1][2][3][4]
Q2: What are the known off-target effects of this compound at high concentrations?
At concentrations of 10 µM and higher, this compound has been shown to interact with other receptors and transporters. Notably, it can inhibit the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor.[1] At 30 µM, modest inhibition of other receptors including GluN2B-containing NMDA receptors, glycine receptors (α1), GABA-A receptors, and nicotinic acetylcholine receptors has also been observed.[1]
Q3: At what concentration do off-target effects become a concern?
Significant off-target activity has been reported at concentrations as low as 10 µM.[1] Researchers should carefully consider their experimental concentrations and interpret data with caution, especially when exceeding the EC50 for its on-target GluN2C activity.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target activity. A thorough dose-response curve for the intended GluN2C-mediated effect should be established to identify the optimal concentration range.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: Off-target effects are likely contributing to the observed phenotype. The high concentration of this compound may be engaging other receptors or transporters, leading to confounding biological responses.
-
Troubleshooting Steps:
-
Review Concentration: Confirm the final concentration of this compound used in the experiment.
-
Consult Off-Target Data: Refer to the quantitative data on known off-target interactions of this compound (see Table 1).
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent.
-
Control Experiments: Include control experiments using antagonists for the potential off-target receptors (e.g., a kappa-opioid receptor antagonist) to see if the unexpected effect is blocked.
-
Issue 2: Observing inhibition of neuronal activity when potentiation was expected.
-
Possible Cause: While this compound potentiates GluN2C-containing NMDA receptors, at higher concentrations (e.g., 30 µM), it can cause modest inhibition of other ion channels, such as GABAA receptors, glycine receptors, and nicotinic acetylcholine receptors.[1] The net effect on a neuron or circuit will depend on the specific combination of receptors expressed.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: If possible, characterize the expression profile of relevant receptors in your experimental system.
-
Pharmacological Blockade: Use specific antagonists for the potential inhibitory off-targets to isolate the effect of this compound on GluN2C receptors.
-
Lower Concentration: Test lower concentrations of this compound to find a window where GluN2C potentiation is observed without significant engagement of inhibitory off-targets.
-
Quantitative Data on Off-Target Effects
Table 1: Summary of Known Off-Target Interactions of this compound
| Off-Target Protein | Assay Type | This compound Concentration | Observed Effect | Ki Value |
| Kappa-Opioid Receptor | Binding Assay | 10 µM | >50% Inhibition | 6.1 µM |
| Dopamine Transporter | Binding Assay | 10 µM | >50% Inhibition | >10 µM |
| Adrenergic α2C Receptor | Binding Assay | 10 µM | >50% Inhibition | >10 µM |
| GluN2B (NMDA Receptor) | Electrophysiology | 30 µM | Inhibition to 73-88% of control | Not Reported |
| Glycine Receptor (α1) | Electrophysiology | 30 µM | Inhibition to 73-88% of control | Not Reported |
| GABA-A Receptor | Electrophysiology | 30 µM | Inhibition to 73-88% of control | Not Reported |
| Nicotinic Acetylcholine Receptor | Electrophysiology | 30 µM | Inhibition to 73-88% of control | Not Reported |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing On-Target and Off-Target Effects
This protocol is adapted from methodologies used to characterize this compound's effects on NMDA receptors.[1]
-
Cell Culture: Culture HEK-293 cells and transiently transfect them with plasmids encoding the desired receptor subunits (e.g., GluN1/GluN2C for on-target testing or other receptor subunits for off-target screening).
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 2 CaCl2, adjusted to pH 7.4.
-
Prepare an internal pipette solution containing (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.35.
-
-
Recording:
-
Obtain whole-cell recordings from transfected cells.
-
Hold the membrane potential at -60 mV.
-
Apply agonists for the receptor of interest (e.g., glutamate and glycine for NMDA receptors) to elicit a baseline current.
-
Co-apply the agonist with varying concentrations of this compound to determine its effect (potentiation or inhibition).
-
Wash out this compound to observe recovery.
-
-
Data Analysis: Measure the peak amplitude of the elicited currents in the absence and presence of this compound. Calculate the percent potentiation or inhibition.
Protocol 2: Radioligand Binding Assay for Off-Target Screening
This is a general protocol for assessing the binding of a compound to a panel of receptors and transporters, as was done for this compound.[1]
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target of interest.
-
Assay Buffer: Use a binding buffer appropriate for the specific target.
-
Competition Binding:
-
Incubate the membranes with a known radiolabeled ligand for the target receptor.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound at the GluN1/GluN2C NMDA receptor.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
PYD-106 Dosage Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of PYD-106 for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) that selectively enhances the activity of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1] It functions by increasing the opening frequency and open time of the NMDA receptor's ion channel in the presence of glutamate and glycine.[1][2][3][4] this compound specifically potentiates diheteromeric GluN1/GluN2C receptors and does not affect triheteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3][4][5][6]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A starting concentration in the range of the reported EC50 value is recommended. For this compound, the EC50 for potentiation of GluN1/GluN2C receptors in HEK-293 cells is approximately 13 µM.[2][3][4][5] Therefore, a concentration range of 1-50 µM is a reasonable starting point for most cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Are there known off-target effects of this compound?
A3: Yes. At concentrations of 30 µM and higher, this compound has been shown to inhibit other receptors, including GluN1/GluN2B, glycine α1, GABAA, and nicotinic acetylcholine receptors.[5] At 10 µM, it showed significant inhibition of the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor in binding assays.[5] Therefore, it is critical to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: this compound has no effect on my cells.
| Possible Cause | Troubleshooting Step |
| Low or absent expression of GluN2C subunits. | 1. Verify the expression of the GluN2C subunit in your cell type at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or immunocytochemistry).2. If your cells do not endogenously express GluN2C, consider using a cell line that is known to express this subunit or transiently transfecting your cells with a GluN2C expression vector. |
| Presence of triheteromeric GluN1/GluN2A/GluN2C receptors. | This compound is inactive at triheteromeric GluN1/GluN2A/GluN2C receptors.[6] If your cells co-express GluN2A and GluN2C, it is likely that a significant portion of the receptors are triheteromeric. Consider using electrophysiological techniques to distinguish between diheteromeric and triheteromeric receptor populations. |
| Incorrect this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and assay. |
| Degraded this compound stock solution. | Prepare fresh stock solutions of this compound and store them under the recommended conditions (-20°C for short-term, -80°C for long-term).[1] Avoid repeated freeze-thaw cycles. |
Issue 2: I am observing cytotoxicity or unexpected cellular responses.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound leading to off-target effects. | 1. Lower the concentration of this compound to the minimal effective dose determined from your dose-response experiments.2. Consult the known off-target profile of this compound and assess if these off-target effects could explain the observed phenotype.[5] |
| Excitotoxicity due to excessive NMDA receptor activation. | 1. Reduce the concentration of this compound.2. Decrease the concentration of NMDA receptor agonists (glutamate and glycine) in your culture medium.3. Perform cell viability assays (e.g., MTT, LDH, or Annexin V staining) in parallel with your functional assays to monitor for cytotoxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell type (typically <0.1%). Run a solvent-only control in all experiments. |
Experimental Protocols & Data
This compound Efficacy and Off-Target Activity
The following table summarizes key quantitative data for this compound activity.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Potentiation) | 13 µM | HEK-293 cells expressing GluN1/GluN2C | [2][3][4][5] |
| Maximal Potentiation | 221% of control | HEK-293 cells expressing GluN1/GluN2C (at 50 µM this compound) | [2][4][5] |
| Inhibition of GluN1/GluN2B | 73-88% of control | Oocytes (at 30 µM this compound) | [5] |
| Binding Affinity (Ki) for kappa-opioid receptor | 6.1 µM | Binding Assay | [5] |
Detailed Methodology: Dose-Response Curve for this compound
This protocol outlines a general method for determining the effective concentration of this compound in a specific cell line using a calcium imaging assay.
-
Cell Preparation: Plate your cells of interest on a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Preparation: Prepare a series of this compound dilutions in your assay buffer. A typical concentration range would be 0.1, 0.3, 1, 3, 10, 30, and 100 µM. Include a vehicle-only control.
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound (or vehicle) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading using a plate reader.
-
Stimulate the cells with a fixed concentration of NMDA and glycine.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Signaling Pathway
Caption: NMDA receptor activation by glutamate and glycine, and positive modulation by this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage in a specific cell type.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triheteromeric GluN1/GluN2A/GluN2C NMDARs with unique single channel properties are the dominant receptor population in cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
PYD-106 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PYD-106, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3][4] It enhances the receptor's response to the agonists glutamate and glycine.[1][2][3] Specifically, it increases the channel opening frequency and the mean open time.[1][2][4] this compound has been shown to have no significant effect on NMDA receptors containing GluN2A, GluN2B, and GluN2D subunits, nor on AMPA and kainate receptors at concentrations up to 30 μM.[1][2][3][4]
Q2: What is the expected effect of this compound on GluN1/GluN2C receptor currents?
In HEK-293 cells expressing GluN1/GluN2C receptors, co-application of this compound with maximally effective concentrations of glutamate and glycine is expected to potentiate the current response. For example, 50 μM this compound has been shown to increase the response to 221% of the response seen in its absence.[1][2][3] The EC50 for this enhancement is approximately 13 μM.[1][2][3]
Q3: Does this compound have any agonist activity on its own?
No, this compound is a positive allosteric modulator and does not exhibit agonist activity when applied alone to cells expressing GluN1/GluN2C receptors.[1] In the absence of glutamate and glycine, this compound does not induce an inward current.[1]
Troubleshooting Guide
Unexpected Result 1: No potentiation of NMDA receptor currents is observed.
If you do not observe the expected potentiation of NMDA receptor currents with this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Action |
| Incorrect NMDA Receptor Subunit Composition | - Confirm the expression of the GluN2C subunit in your experimental system (e.g., via Western blot, qPCR, or single-cell RNA-seq). This compound is highly selective for GluN2C-containing receptors.[1][2][3][4] - Be aware that this compound does not potentiate diheteromeric GluN1/GluN2A, GluN1/GluN2B, or GluN1/GluN2D receptors.[1][2][3] - Note that this compound's potentiation is significantly attenuated in triheteromeric GluN1/GluN2A/GluN2C receptors.[1][2][4] |
| Presence of GluN1 Splice Variants Containing Exon 5 | - The presence of the protein segment encoded by exon 5 in the GluN1 subunit can attenuate the modulatory effect of this compound.[1][2] - If possible, use expression systems with GluN1 splice variants lacking the exon 5 insert for maximal potentiation. |
| Suboptimal Agonist Concentrations | - Ensure that you are using maximally effective concentrations of both glutamate and glycine in your experiments, as this compound enhances the maximal response to these agonists.[1] |
| Compound Degradation or Inactivity | - Prepare fresh solutions of this compound for each experiment. - Verify the integrity and purity of your this compound compound stock. |
| Voltage-Dependence | - While the actions of this compound are largely voltage-independent, ensure that your voltage-clamp experiments are performed at a holding potential suitable for measuring NMDA receptor currents (e.g., -60 mV to -70 mV) to avoid other potential artifacts.[1] |
Unexpected Result 2: The observed potentiation is weaker than expected.
If the potentiation of NMDA receptor currents by this compound is less than anticipated, the following factors may be at play.
| Potential Cause | Recommended Troubleshooting Action |
| Sub-saturating this compound Concentration | - The EC50 of this compound for enhancing the maximal response of GluN1/GluN2C receptors is approximately 13 μM.[1][2][3] Ensure the concentration of this compound used is appropriate to elicit the desired level of potentiation. |
| Presence of Triheteromeric Receptors | - The presence of triheteromeric GluN1/GluN2A/GluN2C receptors will result in a reduced potentiation by this compound compared to diheteromeric GluN1/GluN2C receptors.[1][2][4] |
| Influence of GluN1 Splice Variant | - The EC50 for this compound can differ depending on the GluN1 splice variant. For example, the EC50 for GluN1-1a containing receptors is approximately 14 μM, while for GluN1-1b it is around 5.6 μM.[1] Verify the specific GluN1 splice variant in your system. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells
This protocol is a generalized procedure based on methodologies used to characterize this compound.
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C) and a marker gene (e.g., GFP).
-
-
Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl2, with the pH adjusted to 7.4.
-
Prepare an internal pipette solution containing (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.35.
-
Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
-
Drug Application:
-
Rapidly apply agonists (glutamate and glycine) with and without this compound using a fast-perfusion system.
-
To determine the concentration-response curve for this compound, apply varying concentrations of this compound in the presence of maximally effective concentrations of glutamate and glycine.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of GluN1/GluN2C NMDA receptors.
Troubleshooting Logic for Lack of this compound Effect
Caption: A logical workflow to troubleshoot the absence of an expected effect from this compound.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
PYD-106 vehicle control for in-vitro experiments.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing PYD-106 in in-vitro experiments. Proper vehicle control is critical for obtaining accurate and reproducible data. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in-vitro experiments?
A1: The recommended vehicle for dissolving this compound is dimethyl sulfoxide (DMSO). This compound is soluble in 100% DMSO, and stock solutions are typically prepared at concentrations of 20 or 50 mM.[1]
Q2: What is the maximum final concentration of DMSO that should be used in cell culture medium?
A2: To minimize solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line, as primary cells and certain cell lines can be more sensitive.
Q3: Why is a vehicle-only control essential in my this compound experiments?
A3: A vehicle-only control (cells treated with the same concentration of DMSO as the this compound treated group) is crucial to differentiate the effects of this compound from any potential biological effects of the solvent itself. DMSO is not biologically inert and can influence cell viability, proliferation, and gene expression at certain concentrations. Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) that selectively targets GluN2C-containing N-methyl-D-aspartate (NMDA) receptors.[2][3][4] It enhances the receptor's response to its agonists, glutamate and glycine, by increasing the channel opening frequency and open time.[2][3] this compound binds to a novel allosteric site at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in both this compound and vehicle control wells. | DMSO concentration is too high and causing cytotoxicity. | - Verify the final DMSO concentration in your culture medium. - Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. - Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound, if possible. |
| This compound did not show the expected potentiation of NMDA receptor activity. | - Compound Precipitation: this compound may have precipitated out of solution upon dilution into aqueous cell culture medium. - Incorrect Receptor Subtype: The cells used may not express GluN2C-containing NMDA receptors. This compound is selective for GluN2C and does not potentiate receptors containing GluN2A, GluN2B, or GluN2D subunits.[2] - Compound Degradation: The this compound stock solution may have degraded over time. | - Address Precipitation: Visually inspect the diluted this compound solution for any signs of precipitation. Ensure thorough mixing upon dilution. Consider using a vehicle with solubilizing agents if precipitation persists. - Confirm Receptor Expression: Verify the expression of the GluN2C subunit in your cell line using techniques such as Western blot or qPCR. - Use Fresh Stock: Prepare fresh stock solutions of this compound for each experiment. |
| Inconsistent or variable results between replicate experiments. | - Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between experiments can lead to variability. - Cell Passage Number: The expression of NMDA receptor subunits can change with cell passage number. - Variability in Agonist Concentration: Inconsistent concentrations of glutamate and glycine can affect the baseline receptor activity. | - Ensure Consistency: Use a consistent and accurately calculated final DMSO concentration in all experiments. - Standardize Cell Culture: Use cells within a defined and narrow passage number range for all experiments. - Precise Agonist Preparation: Prepare fresh and accurate solutions of glutamate and glycine for each experiment. |
| Basal NMDA receptor activity is different in the vehicle control group compared to the untreated (media only) group. | The DMSO vehicle itself is modulating NMDA receptor activity or overall cell health. | - This highlights the importance of using the vehicle control as the primary baseline for comparison with the this compound treated group. - Analyze the data by normalizing the this compound response to the vehicle control response. - If the effect of DMSO is significant, consider optimizing the vehicle composition or lowering the final DMSO concentration. |
Data Summary
The following table summarizes key quantitative data for this compound from in-vitro electrophysiology experiments.
| Parameter | Value | Experimental Conditions | Reference |
| EC50 for Potentiation | 13 ± 1.0 µM | Whole-cell recordings in HEK-293 cells expressing GluN1/GluN2C receptors, with 100 µM glutamate and 30 µM glycine. | [1] |
| Maximal Potentiation | 221% of control | 50 µM this compound co-applied with maximally effective concentrations of glutamate and glycine in HEK-293 cells expressing GluN1/GluN2C receptors. | [1][2] |
| Solubility in DMSO | Soluble up to 100 µM | Determined by nephelometry. | [1] |
| Selectivity | No significant effect at 30 µM | On GluN2A, GluN2B, and GluN2D containing NMDA receptors, as well as AMPA and kainate receptors. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in 100% sterile DMSO to a final concentration of 20 mM or 50 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure that the final DMSO concentration in all experimental wells (including the vehicle control) is identical and does not exceed the predetermined non-toxic limit for your cell line. For example, if the highest concentration of this compound requires a 1:1000 dilution of the DMSO stock, then the vehicle control should be a 1:1000 dilution of DMSO in the same medium.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Protocol 2: General In-Vitro Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells (e.g., HEK-293 cells transfected with GluN1 and GluN2C subunits) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment Preparation: Prepare the final dilutions of this compound and the corresponding vehicle control in fresh, pre-warmed cell culture medium containing the desired concentrations of glutamate and glycine.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the desired functional assay to measure the potentiation of NMDA receptor activity (e.g., calcium imaging, patch-clamp electrophysiology, or a downstream signaling assay).
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GluN2C-NMDA receptor.
Caption: General experimental workflow for in-vitro testing of this compound.
Caption: Logical troubleshooting guide for common issues in this compound in-vitro experiments.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to PYD-106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the variable responses observed during experiments with PYD-106, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator that selectively enhances the activity of NMDA receptors containing the GluN2C subunit.[1][2][3][4] It binds to a novel allosteric site at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[1][2][3] This binding increases the frequency and duration of channel opening in response to the agonists glutamate and glycine.[1][2][3][4]
Q2: What is the expected level of potentiation with this compound?
A2: In HEK-293 cells expressing diheteromeric GluN1/GluN2C receptors, 50 μM this compound can increase the response to maximally effective concentrations of glutamate and glycine to approximately 221% of the response without the modulator.[1][2][3] The half-maximal effective concentration (EC50) for this enhancement is approximately 13 μM.[1][2][3]
Q3: Does this compound have any effect on other NMDA receptor subtypes?
A3: this compound is highly selective for GluN2C-containing receptors. At a concentration of 30 μM, it does not significantly alter the responses of NMDA receptors containing GluN2A, GluN2B, or GluN2D subunits.[1][2][3] It also shows no effect on AMPA and kainate receptors.[1][2][3] However, some modest inhibition of GluN1/GluN2B receptors has been observed.[1]
Q4: Is the effect of this compound dependent on the presence of agonists?
A4: Yes, this compound is a positive allosteric modulator, not an agonist. It enhances the receptor's response to glutamate and glycine but does not activate the receptor on its own.[1] Co-application with either glutamate or glycine alone is insufficient to produce an inward current.[1]
Troubleshooting Guide: Interpreting Variable this compound Responses
Problem 1: Lower than expected or no potentiation of NMDA receptor currents.
| Potential Cause | Troubleshooting Steps |
| Incorrect NMDA Receptor Subunit Composition: The experimental system may express triheteromeric receptors (e.g., GluN1/GluN2A/GluN2C) or lack the GluN2C subunit altogether. This compound selectively enhances diheteromeric GluN1/GluN2C receptors and does not potentiate triheteromeric receptors containing GluN2A or GluN2B.[1][2][4][5][6] | - Verify the subunit composition of your expression system using techniques like Western blotting or qPCR. - Use a cell line with confirmed expression of diheteromeric GluN1/GluN2C receptors. |
| Presence of GluN1 Splice Variants Containing Exon 5: The inclusion of residues encoded by GluN1-exon 5 can attenuate the potentiating effects of this compound.[1][2][3][4] | - Check the splice variant of the GluN1 subunit in your experimental model. - If possible, use an expression system with a GluN1 splice variant that lacks exon 5 for maximal potentiation. |
| Mutations in the this compound Binding Site: Specific residues in the GluN2C subunit (e.g., Arg194, Ser470, Lys470) are critical for this compound function. Mutations in these residues can eliminate its effect.[1][2][3][4] | - If using site-directed mutagenesis, ensure the integrity of the proposed this compound binding pocket. |
| Suboptimal Agonist Concentrations: The modulatory effect of this compound is observed in the presence of the agonists glutamate and glycine. | - Ensure that you are co-applying this compound with maximally effective concentrations of both glutamate and glycine. |
Problem 2: Inconsistent results across different experimental systems (e.g., HEK-293 cells vs. Xenopus oocytes).
| Potential Cause | Troubleshooting Steps |
| Differential Expression of Endogenous Subunits: The two systems may have different endogenous expression levels of NMDA receptor subunits, leading to the formation of different receptor populations. | - Characterize the endogenous NMDA receptor subunit expression in each system. |
| Differences in Post-Translational Modifications: Post-translational modifications of the receptor subunits can differ between cell types and may influence modulator activity. | - This is a complex factor to control for, but be aware of its potential contribution to variability when comparing results across disparate systems. |
Quantitative Data Summary
Table 1: Efficacy and Potency of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Conditions |
| Maximal Potentiation | 221% of control | HEK-293 cells | 50 μM this compound with maximal glutamate and glycine |
| EC50 | 13 ± 1.0 μM | HEK-293 cells | With maximal glutamate and glycine |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | |
| Dissociation Constant (KD) | 30 μM | Not specified |
Data compiled from Khatri et al., 2014.[1]
Table 2: Selectivity of this compound for Different NMDA Receptor Subtypes
| Receptor Subtype | Effect of 50 μM this compound (% of control) | Cell Type |
| GluN1/GluN2C | 224 ± 4.5% | HEK-293 cells |
| GluN1/GluN2A | 88 ± 2.7% (weak inhibition) | HEK-293 cells |
| GluN1/GluN2B | 81 ± 1.2% (weak inhibition) | HEK-293 cells |
| GluN1/GluN2D | 81 ± 1.0% (weak inhibition) | HEK-293 cells |
| GluN1/GluN2A/GluN2C (triheteromeric) | 87 ± 2.2% (modest inhibition) | Xenopus oocytes |
Data compiled from Khatri et al., 2014.[1]
Experimental Protocols
Generalized Protocol for Evaluating this compound Activity in a Heterologous Expression System (e.g., HEK-293 Cells)
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the human GluN1 and GluN2C subunits. A fluorescent protein marker (e.g., GFP) can be included for easy identification of transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Prepare an external solution containing standard physiological salt concentrations.
-
Prepare an internal pipette solution containing appropriate salts and a fluoride scavenger if necessary.
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to minimize voltage-dependent magnesium block.
-
-
Application of Agonists and this compound:
-
Use a rapid solution exchange system to apply drugs.
-
Establish a baseline response by applying a maximally effective concentration of glutamate (e.g., 100 μM) and glycine (e.g., 30 μM).
-
To test the effect of this compound, co-apply the desired concentration of this compound with the same concentrations of glutamate and glycine.
-
Perform a washout with the agonist-only solution to ensure the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the control response.
-
To determine the EC50, test a range of this compound concentrations and fit the concentration-response data to the Hill equation.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of GluN1/GluN2C NMDA receptors.
Caption: Experimental workflow for assessing this compound activity using whole-cell patch-clamp electrophysiology.
Caption: Logical troubleshooting guide for diagnosing sources of low this compound potentiation.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PYD-106 washout and recovery protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PYD-106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, stereoselective pyrrolidinone (PYD) compound that acts as a positive allosteric modulator (PAM) for GluN2C-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] It enhances the receptor's response to the agonists glutamate and glycine.[1][2][3] this compound increases the opening frequency and open time of single-channel currents activated by maximal concentrations of these agonists.[1][2][3] It does not have agonist activity on its own.[1]
Q2: How selective is this compound for GluN2C-containing NMDA receptors?
A2: this compound exhibits high selectivity for diheteromeric GluN1/GluN2C receptors.[1][2] At a concentration of 30 μM, it does not significantly alter the responses of NMDA receptors containing GluN2A, GluN2B, and GluN2D subunits, nor does it affect AMPA and kainate receptors.[1][2][3] However, at higher concentrations (e.g., 100 μM), some inhibition of GluN2B has been observed.[1]
Q3: What are the known off-target effects of this compound?
A3: While highly selective for GluN2C, this compound has shown some off-target effects at higher concentrations. At 10 µM, it demonstrated over 50% inhibition of the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor.[1] The binding affinity (Ki) for the kappa-opioid receptor was determined to be 6.1 μM, while the Ki values for the α2C receptor and dopamine transporter were greater than 10 μM.[1]
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of this compound can vary depending on the experimental system. The EC50 for the potentiation of GluN1/GluN2C receptors is approximately 13 μM.[1][2][3] A concentration of 50 μM this compound has been shown to increase the response of GluN1/GluN2C receptors to 221% of the control.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Issue 1: No potentiation of NMDA receptor currents is observed after applying this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect NMDA receptor subunit composition | Confirm that your experimental system (e.g., cell line, primary neurons) expresses GluN2C subunits. This compound is highly selective for GluN2C-containing receptors and will not potentiate receptors with other GluN2 subunits.[1][2] |
| Suboptimal agonist concentrations | Ensure that you are using maximally effective concentrations of both glutamate and glycine, as this compound's potentiation is most pronounced under these conditions.[1] |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and moisture. |
| Presence of inhibitory factors | Verify that your experimental buffer does not contain any known NMDA receptor antagonists or channel blockers that could interfere with this compound activity. |
Issue 2: Variability in the potentiation effect of this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before conducting experiments. |
| Fluctuations in temperature | Maintain a stable temperature throughout the experiment, as NMDA receptor kinetics can be temperature-sensitive. |
| Inaccurate pipetting | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent delivery of this compound and other reagents. |
Issue 3: Difficulty in washing out this compound to observe recovery of baseline receptor function.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number and duration of washes with a buffer that does not contain this compound. A continuous perfusion system is recommended for electrophysiology experiments to ensure complete removal. |
| Compound trapping | Consider the possibility of this compound being trapped in the lipid bilayer or other cellular compartments. Longer washout periods or the use of a carrier protein like bovine serum albumin (BSA) in the washout buffer may facilitate its removal. |
| Slow dissociation kinetics | The dissociation constant (KD) for this compound has been estimated to be 30 μM.[1] Depending on the concentration used, complete washout may require an extended period. Monitor the recovery of the current over a longer time course. |
Quantitative Data Summary
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Reference |
| EC50 | 13 ± 1.0 μM | HEK-293 | [1] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 | [1] |
| Maximal Potentiation | 221% of control | HEK-293 | [1][2] |
| Dissociation Constant (KD) | 30 μM | Not Specified | [1] |
Table 2: Selectivity of this compound at 30 μM
| Receptor Subtype | Effect | Reference |
| GluN1/GluN2A | No significant effect | [1][2][3] |
| GluN1/GluN2B | No significant effect | [1][2][3] |
| GluN1/GluN2D | No significant effect | [1][2][3] |
| AMPA Receptors | No effect | [1][2][3] |
| Kainate Receptors | No effect | [1][2][3] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Potentiation
-
Cell Preparation: Culture HEK-293 cells transiently or stably expressing human GluN1 and GluN2C subunits.
-
Recording Setup: Use whole-cell patch-clamp electrophysiology.
-
External Solution: Prepare an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.5 CaCl2, and 0.01 EDTA, pH adjusted to 7.3 with NaOH.
-
Internal Solution: Prepare an internal solution containing (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 2 MgCl2, 2 ATP, and 0.3 GTP, pH adjusted to 7.35 with CsOH.
-
Agonist Application: Apply a maximally effective concentration of glutamate (e.g., 100 μM) and glycine (e.g., 30 μM) to elicit a baseline NMDA receptor current.
-
This compound Application: Co-apply the desired concentration of this compound with the agonists.
-
Data Acquisition: Record the potentiation of the NMDA receptor current in the presence of this compound.
Protocol 2: this compound Washout and Recovery (General Guideline)
-
Initiate Washout: Following the application of this compound, switch the perfusion to an external solution that does not contain this compound but continues to contain the agonists (glutamate and glycine).
-
Continuous Perfusion: Maintain a constant flow rate of the washout solution over the cells. The volume of the perfusion chamber should be exchanged multiple times to ensure complete removal of the compound from the bath. A general guideline is to perfuse for at least 5-10 minutes.
-
Monitor Recovery: Continuously record the NMDA receptor current during the washout period. The current should gradually return to the baseline level observed before this compound application.
-
Assess Complete Recovery: Washout is considered complete when the current amplitude stabilizes at the pre-PYD-106 baseline level. If recovery is slow, extend the washout duration.
Visualizations
Caption: Signaling pathway of this compound action on GluN2C-containing NMDA receptors.
Caption: Experimental workflow for assessing this compound potentiation and washout.
References
PYD-106 Technical Support Center: Minimizing Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PYD-106, a selective positive allosteric modulator of GluN2C-containing NMDA receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize non-specific binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel pyrrolidinone (PYD) compound that acts as a positive allosteric modulator (PAM) for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit.[1][2][3][4] It enhances the receptor's response to its endogenous agonists, glutamate and glycine, by increasing the channel's opening frequency and open time.[1][2][5][6] this compound exhibits high selectivity for diheteromeric GluN1/GluN2C receptors.[1][2][5][6]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for GluN2C-containing NMDA receptors, some off-target activity has been observed, particularly at higher concentrations. At a concentration of 10 µM, this compound has been shown to inhibit the kappa-opioid receptor, the dopamine transporter, and the adrenergic α2C receptor by more than 50%.[1] Modest inhibition of GluN1/GluN2B, glycine α1, GABA-A, and nicotinic acetylcholine receptors has also been reported at a concentration of 30 µM.[1]
Q3: What is a typical effective concentration for this compound in functional assays?
The concentration of this compound required for a significant potentiation of GluN1/GluN2C receptor responses is in the low micromolar range. The reported EC50 value for the enhancement of glutamate and glycine responses is approximately 13 µM.[1][2][5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How can I determine if I am observing non-specific binding in my experiment?
The most direct way to assess non-specific binding is to include proper negative controls in your experimental design. This can involve:
-
Using a cell line or tissue preparation that does not express the target receptor (GluN2C).
-
In binding assays, including a high concentration of an unlabeled competitor to displace the specific binding of a labeled ligand.
-
For functional assays, testing this compound on cells expressing other NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) to confirm selectivity.[1]
This compound Binding Profile
The following table summarizes the key quantitative data regarding the binding and potentiation characteristics of this compound.
| Parameter | Receptor/Target | Value | Reference |
| EC50 | GluN1/GluN2C NMDA Receptor | 13 µM | [1][2][5][6] |
| KD | GluN1/GluN2C NMDA Receptor | 30 µM | [1] |
| Ki | Kappa-Opioid Receptor | 6.1 µM | [1] |
| Ki | Adrenergic α2C Receptor | > 10 µM | [1] |
| Ki | Dopamine Transporter | > 10 µM | [1] |
Troubleshooting Non-Specific Binding
Issue: I'm observing a high background signal in my binding assay.
-
Possible Cause: The fluorescently labeled tracer or this compound itself may be binding to the microplate surface or other components in the assay buffer.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Switch to non-binding surface (NBS) or other low-adhesion microplates.[7]
-
Add a Surfactant: Include a low concentration (0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your assay buffer to prevent hydrophobic interactions with plate surfaces.[8][9][10]
-
Include a Blocking Protein: Add Bovine Serum Albumin (BSA) or γ-globulin to the buffer to block non-specific binding sites.[8][9] Note that for fluorescence polarization assays, γ-globulin may be preferable as BSA can sometimes bind to fluorescent dyes.[11]
-
Issue: My negative control (cells not expressing GluN2C) shows a response to this compound.
-
Possible Cause: This strongly suggests either an off-target effect or non-specific binding to other cellular components.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Check if your control cells express any of the known off-targets of this compound (see table above).[1]
-
Optimize this compound Concentration: Perform a dose-response experiment on your negative control cells to determine the threshold concentration for the non-specific effect. Aim to use a concentration of this compound in your primary experiments that is below this threshold but still effective on your target.
-
Adjust Buffer Conditions: Increase the salt concentration (e.g., up to 250 mM NaCl) in your buffer to minimize ionic interactions that can contribute to non-specific binding.[8][9][10]
-
Experimental Protocols
Protocol 1: Control Experiment to Detect Non-Specific Binding
Objective: To determine if this compound elicits a response in a cell line that does not express the GluN2C subunit.
Materials:
-
HEK293 cells (or another suitable cell line)
-
HEK293 cells stably expressing GluN1/GluN2C (positive control)
-
HEK293 cells stably expressing GluN1/GluN2A (negative control)
-
Appropriate cell culture media and reagents
-
Assay buffer (e.g., HEPES-buffered saline)
-
This compound stock solution
-
Agonists (glutamate and glycine)
-
Plate reader or electrophysiology setup suitable for your functional assay (e.g., calcium imaging, patch-clamp)
Methodology:
-
Plate the three cell lines (parental, GluN1/GluN2C, and GluN1/GluN2A) in separate wells of a microplate suitable for your assay.
-
Allow the cells to adhere and grow to the desired confluency.
-
Prepare a series of this compound dilutions in the assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells of all three cell lines. Also include a vehicle-only control.
-
Incubate for a predetermined amount of time.
-
Add a fixed, maximal concentration of glutamate and glycine to all wells to stimulate the NMDA receptors.[1]
-
Measure the cellular response using your chosen method.
-
Data Analysis: Compare the response in the parental and GluN1/GluN2A cell lines to the response in the GluN1/GluN2C positive control. A significant response in the negative control cell lines indicates non-specific or off-target effects at that concentration.
Protocol 2: Optimizing Buffer Conditions for a Fluorescence Polarization (FP) Assay
Objective: To reduce non-specific binding of a fluorescently labeled ligand in a competitive binding FP assay for this compound.
Materials:
-
Purified GluN1/GluN2C receptor protein
-
Fluorescently labeled tracer molecule that binds to the same site as this compound
-
This compound
-
A series of assay buffers with varying components
-
Low-binding black microplates (e.g., 384-well)
-
Fluorescence polarization plate reader
Methodology:
-
Establish a Baseline: Determine the FP signal of the fluorescent tracer alone in your standard assay buffer.
-
Test Buffer Additives: Prepare a set of assay buffers containing different additives aimed at reducing non-specific binding. See the table below for recommendations.
-
Titrate Receptor: In each of the test buffers, perform a titration of the GluN1/GluN2C receptor against a fixed concentration of the fluorescent tracer.
-
Identify Optimal Buffer: The optimal buffer will be the one that provides the largest assay window (difference in mP between bound and free tracer) while minimizing the binding of the tracer in the absence of the receptor.
-
Competitive Displacement: Once the buffer is optimized, perform a competitive binding experiment by adding increasing concentrations of unlabeled this compound to displace the fluorescent tracer from the receptor.
Recommended Buffer Additives for Optimization
| Additive | Starting Concentration | Purpose | Reference |
| NaCl | 150 mM - 500 mM | Reduces electrostatic interactions | [8][9][10] |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions | [8][9][10] |
| Bovine γ-globulin | 0.1 mg/mL - 1 mg/mL | Blocks non-specific protein binding sites | [11] |
| CHAPS | 0.05% - 0.5% (w/v) | A non-ionic detergent alternative |
Visual Guides
Caption: this compound acts as a PAM on GluN2C-containing NMDA receptors.
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: PYD-106 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of PYD-106, a positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolidinone-class compound that acts as a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3] It enhances the receptor's response to its agonists, glutamate and glycine, by increasing the frequency and duration of channel opening.[1][2][3][4] this compound binds to a specific allosteric site at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[1][2][4][5]
Q2: What is the expected outcome of this compound treatment in a responsive cell line?
A2: In a cell line expressing functional diheteromeric GluN1/GluN2C NMDA receptors, treatment with this compound is expected to potentiate the ionic currents evoked by glutamate and glycine. This can be observed as an increase in the maximal current response, often more than doubling it.[2][4]
Q3: How can I determine if my new cell line is a suitable model for studying this compound activity?
A3: The primary requirement is the expression of the GluN2C subunit of the NMDA receptor. You can confirm this at the genetic level using RT-PCR or at the protein level using Western blotting or immunocytochemistry with a validated anti-GluN2C antibody. Functional confirmation through electrophysiology is the gold standard.
Q4: What is the typical effective concentration range for this compound?
A4: The half-maximal effective concentration (EC50) for this compound enhancement of GluN1/GluN2C receptor responses is in the range of 13-16 µM.[4] A concentration of 30-50 µM is often used to elicit a strong potentiation.[1][2][4]
Q5: Are there any known off-target effects of this compound?
A5: At concentrations of 10 µM, this compound has been shown to inhibit the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor by more than 50%.[4] At 30 µM, modest inhibition of GluN1/GluN2B, glycine α1, GABAA, and nicotinic acetylcholine receptors has also been observed.[4] It is crucial to consider these potential off-target effects when designing and interpreting your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. The new cell line does not express the GluN2C subunit. 2. The cell line expresses triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2C), where this compound is inactive.[1][4] 3. The concentration of this compound is too low. 4. The agonists (glutamate and glycine) are not present or are at sub-optimal concentrations. | 1. Confirm GluN2C expression using RT-PCR or Western blot. 2. Characterize the subunit composition of the NMDA receptors in your cell line. 3. Perform a dose-response curve starting from 1 µM up to 100 µM. 4. Ensure co-application of maximally effective concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).[4] |
| Cell death observed after this compound treatment | 1. Excitotoxicity due to excessive calcium influx through potentiated NMDA receptors. 2. Off-target effects at high concentrations of this compound. | 1. Reduce the concentration of this compound and/or the duration of exposure. 2. Use a lower concentration of this compound and verify the effect is NMDA receptor-dependent using an antagonist like AP5. |
| Inconsistent results between experiments | 1. Variability in cell line passage number, leading to changes in receptor expression. 2. Instability of this compound in solution. 3. Inconsistent agonist concentrations. | 1. Use cells within a defined passage number range. 2. Prepare fresh solutions of this compound for each experiment. 3. Prepare fresh agonist solutions and ensure accurate pipetting. |
Experimental Protocols
Confirmation of GluN2C Expression by Western Blotting
Objective: To determine if the new cell line expresses the GluN2C protein subunit.
Methodology:
-
Cell Lysis:
-
Culture the new cell line to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GluN2C overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Functional Confirmation of this compound Activity using Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the potentiation of NMDA receptor currents by this compound.
Methodology:
-
Cell Preparation:
-
Plate the cells on glass coverslips suitable for recording 24-48 hours before the experiment.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Continuously perfuse the cells with an extracellular solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, 0.5 MgCl2 (pH 7.4).
-
-
Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Use an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline current by applying a solution containing maximally effective concentrations of glutamate (100 µM) and glycine (30 µM).
-
Co-apply the glutamate/glycine solution with the desired concentration of this compound (e.g., 30 µM).
-
Wash out this compound with the glutamate/glycine solution to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the control.
-
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| EC50 for GluN1/GluN2C potentiation | 13 - 16 µM | [4] |
| Maximal potentiation of GluN1/GluN2C current | ~221% of control | [1][2][4] |
| Concentration for significant off-target effects | ≥ 10 µM | [4] |
Visualizations
Caption: Mechanism of this compound action on a GluN2C-containing NMDA receptor.
Caption: Workflow for confirming this compound activity in a new cell line.
References
- 1. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Validation & Comparative
PYD-106 in the Landscape of GluN2C Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of PYD-106 with other modulators of the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. This document synthesizes experimental data, outlines methodologies, and visualizes key pathways to offer a comprehensive overview of the current landscape.
The NMDA receptor, a crucial component of excitatory neurotransmission, is a heterotetrameric ion channel. The specific composition of its subunits, particularly the GluN2 subunit (A-D), dictates its functional and pharmacological properties. The GluN2C subunit, with its restricted expression in brain regions like the cerebellum, thalamus, and olfactory bulb, presents a promising target for therapeutic intervention with potentially fewer side effects. This compound has emerged as a potent and selective positive allosteric modulator (PAM) of GluN2C-containing NMDA receptors, distinguishing itself from other modulators.
Quantitative Comparison of GluN2C Modulators
The following tables summarize the key quantitative data for this compound and other notable GluN2C modulators based on electrophysiological studies.
Table 1: Potency and Efficacy of GluN2C Positive Allosteric Modulators (PAMs)
| Compound | Target Subunit(s) | EC50 (µM) | Maximal Potentiation (% of control) | Cell System | Reference |
| This compound | GluN2C | 13 | 221% (at 50 µM) | HEK-293 cells | [1][2][3][4] |
| CIQ | GluN2C/GluN2D | 17 (for GluN2C) | ~340% | Xenopus oocytes | [5][6] |
| PTC-174 | GluN2C/GluN2D | Not specified | >10-fold for GluN1/2C | Not specified | [7] |
| (+)-EU1180-453 | GluN2C/GluN2D | 1.9 (for GluN2C) | 259% | Xenopus oocytes | [6] |
Table 2: Subunit Selectivity of Various NMDA Receptor Modulators
| Compound | Effect on GluN2A | Effect on GluN2B | Effect on GluN2C | Effect on GluN2D | Reference |
| This compound | Weak inhibition (88% of control) | Weak inhibition (81% of control) | Strong potentiation | Weak inhibition (81% of control) | [1] |
| CIQ | No effect | No effect | Potentiation | Potentiation | [8][9] |
| PTC-174 | Partial inhibition | Potentiation (1.8-fold) | Potentiation | Potentiation | [7] |
| UBP512 | Small potentiation | No activity | Inhibition (IC50 ~50 µM) | Inhibition (IC50 ~50 µM) | [5] |
| UBP551 | Inhibition | Inhibition | Inhibition | Potentiation | [5] |
Mechanism of Action: A Closer Look at this compound
This compound distinguishes itself by its unique mechanism of action. It acts as a positive allosteric modulator that enhances the maximal response to saturating concentrations of the agonists glutamate and glycine.[1] Single-channel analysis reveals that this compound increases the channel open probability and mean open time, suggesting it stabilizes the open state of the receptor.[1] This is in contrast to some modulators that primarily affect agonist potency. Notably, this compound's modulatory effect is highly selective for diheteromeric GluN1/GluN2C receptors and is ineffective at triheteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3] Mutagenesis studies have identified a novel allosteric binding site for this compound at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[1][2][3]
Signaling Pathways and Experimental Workflow
To visualize the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Experimental Protocols
The characterization of this compound and other GluN2C modulators predominantly relies on electrophysiological techniques following recombinant expression of NMDA receptor subunits in heterologous systems.
1. Recombinant NMDA Receptor Expression:
-
Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells or Xenopus laevis oocytes are commonly used.
-
Transfection/Injection:
-
For HEK-293 cells, cDNAs encoding the desired GluN1 and GluN2 subunits are transiently transfected using methods like calcium phosphate precipitation.
-
For Xenopus oocytes, cRNAs for the subunits are synthesized in vitro and then microinjected into the oocytes.
-
-
Incubation: Cells or oocytes are incubated for 24-48 hours to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp for HEK-293 cells or two-electrode voltage-clamp for Xenopus oocytes are standard methods.
-
Solutions:
-
External solution: Typically contains a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.
-
Internal solution (for patch-clamp): Contains salts that mimic the intracellular environment, a buffer, and ATP/GTP.
-
-
Agonist Application: A maximally effective concentration of glutamate (e.g., 100 µM) and a saturating concentration of glycine (e.g., 30 µM) are applied to elicit a maximal receptor response.[1]
-
Modulator Application: The modulator (e.g., this compound) is co-applied with the agonists to determine its effect on the receptor current. A range of modulator concentrations is used to determine the EC50.
3. Single-Channel Recording:
-
Technique: Excised outside-out patch-clamp recordings are used to isolate and record the activity of individual receptor channels.
-
Analysis: This technique allows for the detailed analysis of channel open probability, mean open time, and conductance levels in the absence and presence of the modulator.
Conclusion
This compound represents a significant advancement in the field of NMDA receptor pharmacology due to its high selectivity for the GluN2C subunit. Its unique mechanism of action and binding site differentiate it from other known GluN2C/GluN2D modulators like CIQ and PTC-174. The data presented here underscore the importance of detailed pharmacological profiling to understand the nuances of NMDA receptor modulation. The experimental protocols outlined provide a foundation for the continued exploration and development of novel subunit-selective compounds, which hold promise for the treatment of various neurological and psychiatric disorders.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTC-174, a positive allosteric modulator of NMDA receptors containing GluN2C or GluN2D subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of GluN2C/GluN2D-containing NMDA receptors bidirectionally modulates dopamine release: implication for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
PYD-106: A Comparative Analysis of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the positive allosteric modulator PYD-106 against a panel of receptors. The data presented herein is compiled from published experimental findings to assist researchers in evaluating the specific binding profile of this compound.
This compound is recognized as a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3] It enhances the response of diheteromeric GluN1/GluN2C receptors to maximally effective concentrations of glutamate and glycine.[4][5] This potentiation is achieved with an EC50 value of approximately 13 µM.[2][4]
Quantitative Comparison of this compound Activity at Various Receptors
The following table summarizes the activity of this compound at its primary target and a range of other receptors, providing a clear overview of its selectivity profile.
| Receptor Subtype | This compound Concentration | Effect | Quantitative Measurement |
| NMDA Receptors | |||
| GluN1/GluN2C | 50 µM | Strong Potentiation | 224 ± 4.5% of control[4] |
| GluN1/GluN2A | 50 µM | Weak Inhibition | 88 ± 2.7% of control[4] |
| GluN1/GluN2B | 50 µM | Weak Inhibition | 81 ± 1.2% of control[4] |
| GluN1/GluN2D | 50 µM | Weak Inhibition | 81 ± 1.0% of control[4] |
| Other Ion Channels | |||
| AMPA Receptor | 30 µM | No significant effect | Current amplitude unaltered[4] |
| Kainate Receptor | 30 µM | No significant effect | Current amplitude unaltered[4] |
| GABA-C Receptor | 30 µM | No significant effect | Current amplitude unaltered[4] |
| 5-HT3A Receptor | 30 µM | No significant effect | Current amplitude unaltered[4] |
| Off-Target Binding | Binding Affinity (Ki) | ||
| Kappa-Opioid Receptor | 10 µM | >50% inhibition | 6.1 µM[4] |
| α2C Adrenergic Receptor | 10 µM | >50% inhibition | >10 µM[4] |
| Dopamine Transporter | 10 µM | >50% inhibition | >10 µM[4] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the selectivity of a compound like this compound.
Caption: Workflow for this compound selectivity profiling.
Experimental Protocols
The following are generalized methodologies based on the cited literature for validating the selectivity of this compound.
Recombinant Receptor Expression in Xenopus Oocytes or HEK-293 Cells
-
Objective: To express specific receptor subunits for electrophysiological analysis.
-
Method:
-
Prepare cRNA or cDNA for the desired receptor subunits (e.g., GluN1, GluN2A-D, AMPA, Kainate).
-
For Xenopus oocytes, inject the cRNA into defolliculated oocytes and incubate for 2-7 days to allow for receptor expression.
-
For HEK-293 cells, transfect the cells with the cDNA constructs using a suitable transfection reagent. Allow 24-48 hours for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To measure ion channel activity in the presence and absence of this compound.
-
Method:
-
Place an oocyte or a patched HEK-293 cell in a recording chamber continuously perfused with a recording solution.
-
Clamp the membrane potential at a holding potential (e.g., -40 to -80 mV).
-
Apply a saturating concentration of the receptor's agonist(s) (e.g., glutamate and glycine for NMDA receptors) to elicit a maximal current response.
-
Co-apply the agonist(s) with the desired concentration of this compound and record the current response.
-
Calculate the potentiation or inhibition as a percentage of the control response.
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for off-target receptors.
-
Method:
-
Prepare cell membranes from cells expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand for the receptor in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
Data Analysis
-
Objective: To determine key quantitative measures of compound activity.
-
Method:
-
For potentiation, calculate the EC50 value by fitting the concentration-response data to the Hill equation: Response (%) = Maximal Response / [1 + (EC50 / [Compound])^n], where 'n' is the Hill slope.[4]
-
For inhibition, calculate the IC50 value from the concentration-inhibition curve.
-
Present data as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests such as a t-test or ANOVA.[4]
-
References
- 1. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of PYD-106 Effects with Genetic Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of PYD-106, a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors, with a focus on its validation using genetic models. The data presented herein is derived from foundational studies on this compound, offering a comprehensive overview for researchers in neuroscience and pharmacology.
Introduction to this compound
This compound is a pyrrolidinone-based compound identified as a highly selective potentiator of NMDA receptors that incorporate the GluN2C subunit.[1][2][3][4] These receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system.[5] The subunit composition of NMDA receptors, particularly the type of GluN2 subunit (A-D), dictates their functional and pharmacological properties.[5] this compound's selectivity for GluN2C-containing receptors makes it a valuable tool for dissecting the physiological roles of these specific receptor subtypes and a potential therapeutic lead for neurological disorders where GluN2C function is implicated.
Mechanism of Action
This compound acts as a positive allosteric modulator, enhancing the receptor's response to its endogenous agonists, glutamate and glycine.[1][4] It achieves this by increasing the channel opening frequency and open time, rather than by altering the binding affinity (EC50) of the agonists.[1][2][3][4] Structural and functional studies have pinpointed the binding site of this compound to a cavity at the interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[1][2][5]
Signaling Pathway of NMDA Receptor Activation and Modulation by this compound
Cross-Validation with Genetic Models: Site-Directed Mutagenesis
The specificity of this compound for the GluN2C subunit has been rigorously validated using site-directed mutagenesis, a powerful genetic tool to investigate drug-receptor interactions at the molecular level. By systematically mutating specific amino acid residues in the GluN2C protein, researchers have identified the key components of the this compound binding pocket.
Experimental Workflow: Site-Directed Mutagenesis and Electrophysiology
Studies have shown that mutations at three specific residues in the GluN2C subunit—Arg194, Ser470, and Lys470—dramatically reduce or completely abolish the potentiating effect of this compound.[1][2][3] This provides strong evidence that these residues form a critical part of the binding site and confirms that the action of this compound is mediated directly through the GluN2C subunit.
Comparative Performance: Selectivity Profile
A key performance indicator for a pharmacological tool like this compound is its selectivity. The following table summarizes the effects of this compound on various NMDA receptor subtypes, highlighting its remarkable specificity for GluN2C.
| Receptor Subtype | This compound Concentration | Effect on Maximal Current Response (% of control) | Reference |
| GluN1/GluN2C | 50 µM | 221 ± 4.5% | [1] |
| GluN1/GluN2A | 50 µM | 88 ± 2.7% (weak inhibition) | [1] |
| GluN1/GluN2B | 50 µM | 81 ± 1.2% (inhibition) | [1] |
| GluN1/GluN2D | 50 µM | 81 ± 1.0% (inhibition) | [1] |
| GluN1/GluN2A/GluN2C (triheteromeric) | Not Specified | No enhancement | [1][2][3] |
As the data indicates, this compound robustly potentiates diheteromeric GluN1/GluN2C receptors while having a slight inhibitory effect on receptors containing GluN2A, GluN2B, or GluN2D subunits.[1] Interestingly, it does not enhance the activity of triheteromeric receptors containing both GluN2A and GluN2C, suggesting a specific requirement for the diheteromeric GluN1/GluN2C arrangement for its modulatory action.[1][2][3]
Pharmacological Parameters of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Reference |
| EC50 (Potentiation) | 13 ± 1.0 µM | HEK-293 cells | [1] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | [1] |
| Dissociation Constant (KD) | ~30 µM | HEK-293 cells | [1] |
Experimental Protocols
Site-Directed Mutagenesis
Mutations in the rat GluN2C cDNA are introduced using the QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) according to the manufacturer's protocol. The presence of the desired mutation is confirmed by DNA sequencing.
Cell Culture and Transfection
Human embryonic kidney (HEK) 293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For transfection, cells are plated onto poly-L-lysine-coated coverslips. cDNAs for GluN1, wild-type or mutant GluN2C, and green fluorescent protein (GFP) are transfected into the cells using a calcium phosphate precipitation method.
Electrophysiological Recordings
Whole-cell patch-clamp recordings are performed on transfected HEK293 cells 24-48 hours after transfection. The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl₂, adjusted to pH 7.3 with NaOH. The internal pipette solution contains (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, 2 MgATP, and 0.3 NaGTP, adjusted to pH 7.35 with CsOH.
NMDA receptor-mediated currents are evoked by the application of 100 µM glutamate and 30 µM glycine. This compound is co-applied with the agonists to determine its effect on the current response. Data is acquired using an Axopatch 200B amplifier and pCLAMP software (Molecular Devices).
Conclusion
The selective potentiation of GluN2C-containing NMDA receptors by this compound is well-established through electrophysiological studies. The cross-validation of its effects using site-directed mutagenesis provides robust evidence for its specific mechanism of action and binding site on the GluN2C subunit. This high degree of selectivity, as demonstrated in comparative studies across different NMDA receptor subtypes, makes this compound an invaluable pharmacological tool for investigating the roles of GluN2C in neural circuits and its potential as a therapeutic agent. Future studies employing more complex genetic models, such as knockout or knock-in mice, would further elucidate the in vivo consequences of this compound-mediated modulation.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
PYD-106: An Efficacy Comparison with Pyrrolidinone and Other N-Methyl-D-Aspartate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PYD-106, a novel pyrrolidinone derivative, with other relevant compounds targeting the N-methyl-D-aspartate (NMDA) receptor. The data presented is intended to offer an objective performance assessment supported by experimental findings to aid in drug development and research applications.
Introduction to this compound and Pyrrolidinone Derivatives
Pyrrolidinone derivatives are a significant class of compounds in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules.[1][2] These derivatives are being explored for various therapeutic applications, including their potential as modulators of neurotransmitter receptors.[3][4] this compound is a noteworthy example, identified as a stereoselective positive allosteric modulator (PAM) of GluN2C-containing NMDA receptors.[5][6][7] Understanding its efficacy in comparison to other modulators is crucial for evaluating its therapeutic potential.
Efficacy and Potency: A Comparative Analysis
The efficacy of this compound has been characterized by its ability to enhance the response of GluN2C-containing NMDA receptors to the co-agonists glutamate and glycine.[5] This section presents a comparative summary of the quantitative efficacy data for this compound and other relevant NMDA receptor modulators. While direct side-by-side comparisons of this compound with other pyrrolidinone-based GluN2C PAMs are limited in publicly available literature, a comparison with a close analog and a non-pyrrolidinone PAM targeting the same receptor subunits provides valuable context.
| Compound | Chemical Class | Target Subunit(s) | Modulator Type | EC50 / IC50 | Maximal Potentiation / Inhibition | Citation(s) |
| This compound | Pyrrolidinone | GluN2C | Positive Allosteric Modulator (PAM) | 13 µM | ~221% of control | [5][6][7] |
| PYD-1 | Pyrrolidinone | GluN2C | Positive Allosteric Modulator (PAM) | 19 µM | ~231% of control | [1] |
| (+)-EU1180-453 | Tetrahydroisoquinoline derivative | GluN2C/GluN2D | Positive Allosteric Modulator (PAM) | 3.2 µM (at GluN2D) | 350% of control | [8] |
| Novel 2-Pyrrolidone Derivatives | 2-Pyrrolidone | GluN2B | Negative Allosteric Modulators (NAMs) | Not specified | Inhibit receptor activity | [9] |
Key Observations:
-
This compound demonstrates significant potentiation of GluN2C-containing NMDA receptors with an EC50 value of 13 µM.[5]
-
Its close analog, PYD-1, shows a slightly higher EC50, suggesting subtle structural influences on potency.[1]
-
When compared to a highly potent and efficacious non-pyrrolidinone PAM, (+)-EU1180-453, this compound exhibits lower potency and maximal effect.[8] This highlights the diverse efficacy profiles achievable with different chemical scaffolds targeting the same receptor subunits.
-
Other pyrrolidinone derivatives have been developed as negative allosteric modulators (NAMs) for different NMDA receptor subunits, such as GluN2B, indicating the versatility of the pyrrolidinone scaffold for achieving different modulatory effects.[9]
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the efficacy of this compound and similar NMDA receptor modulators.
Cell Culture and Transfection
HEK-293 cells are cultured in appropriate media and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C). Transfection is typically performed using a lipid-based transfection reagent. Cells are incubated for 24-48 hours post-transfection to allow for receptor expression.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is the primary method for assessing the functional modulation of NMDA receptors.
-
Recording Setup: Transfected cells are identified, and whole-cell recordings are established using borosilicate glass pipettes filled with an internal solution. The external solution contains a physiological salt solution.
-
Agonist Application: The NMDA receptor co-agonists, glutamate and glycine, are applied to the cell at maximally effective concentrations to elicit a baseline current response.
-
Compound Application: this compound or other test compounds are co-applied with the agonists at varying concentrations.
-
Data Analysis: The potentiation or inhibition of the agonist-evoked current by the test compound is measured. Concentration-response curves are generated to determine the EC50 (for PAMs) or IC50 (for NAMs) values and the maximal effect.
Single-Channel Recordings
To investigate the mechanism of action at a molecular level, single-channel recordings can be performed on excised outside-out patches from transfected cells. This technique allows for the measurement of changes in channel open probability, mean open time, and conductance in the presence of the modulator.
Visualizing Molecular Mechanisms and Experimental Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for screening NMDA receptor modulators.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: Experimental workflow for screening and characterizing NMDA receptor modulators.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural determinants and mechanism of action of a GluN2C-selective NMDA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Experimental Results of the GluN2C-Selective NMDAR Modulator PYD-106
A guide for researchers on the experimental data, protocols, and signaling pathways associated with PYD-106, a positive allosteric modulator of GluN2C-containing NMDA receptors.
This guide provides a comprehensive overview of the published experimental findings for this compound, a pyrrolidinone (PYD) compound that acts as a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] The data and protocols summarized below are intended to assist researchers in replicating and building upon these key findings in the field of neuropharmacology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative results from electrophysiological experiments on this compound. These experiments characterize its potency, efficacy, and selectivity for GluN2C-containing NMDA receptors.
Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors
| Parameter | Value | Cell Type | Notes |
| EC50 | 13 ± 1.0 μM | HEK-293 Cells | Concentration for half-maximal enhancement of current responses to maximally effective glutamate and glycine.[1] |
| Maximal Enhancement | 221% of control | HEK-293 Cells | At 50 μM this compound with maximally effective glutamate and glycine.[1][2][3] |
| Maximal Fitted Response | 236% of control | Xenopus Oocytes | Enhancement of the maximal fitted current response to 10 μM glutamate.[1] |
| Hill Slope | 1.30 ± 0.04 | HEK-293 Cells | Suggests positive cooperativity in binding.[1] |
| Dissociation Constant (KD) | 30 μM | Not specified | Estimated from k_off / k_on.[1] |
Table 2: Selectivity of this compound for Different NMDA Receptor Subunits
| Receptor Subunit Composition | Effect of 50 μM this compound (% of control) | Cell Type |
| GluN1/GluN2C | 224 ± 4.5% | HEK-293 Cells |
| GluN1/GluN2A | 88 ± 2.7% (weak inhibition) | HEK-293 Cells |
| GluN1/GluN2B | 81 ± 1.2% (weak inhibition) | HEK-293 Cells |
| GluN1/GluN2D | 81 ± 1.0% (weak inhibition) | HEK-293 Cells |
| GluN1/GluN2A/GluN2C (triheteromeric) | 87 ± 2.2% (modest inhibition) | Xenopus Oocytes |
Table 3: Effects of this compound on NMDA Receptor Channel Properties
| Parameter | Control | With 100 μM this compound | Notes |
| Mean Open Time | 0.35 ± 0.07 ms | 0.48 ± 0.07 ms | Suggests stabilization of the open state.[1] |
| Opening Frequency | 0.086 ± 0.045 Hz | 0.159 ± 0.069 Hz | Increased frequency of channel opening.[1] |
Table 4: Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki) | Notes |
| Kappa-opioid receptor | 6.1 μM | Showed inhibition in excess of 50% at 10 µM.[1] |
| Dopamine transporter | > 10 μM | Showed inhibition in excess of 50% at 10 µM.[1] |
| Adrenergic α2C receptor | > 10 μM | Showed inhibition in excess of 50% at 10 µM.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
1. Whole-Cell Patch-Clamp Electrophysiology in HEK-293 Cells
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C).
-
Recording Solutions:
-
External Solution: Contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1.0 CaCl2, with pH adjusted to 7.3 with NaOH.
-
Internal Solution: Contains (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, and 2 MgATP, with pH adjusted to 7.35 with CsOH.
-
-
Agonist and Modulator Application: NMDA receptors are activated by co-application of maximally effective concentrations of glutamate (100 μM) and glycine (30 μM). This compound is dissolved in DMSO to create a stock solution (e.g., 20 or 50 mM) and then diluted into the external solution to the desired final concentration. The final DMSO concentration should be kept low (e.g., between 0.005 and 0.5%).
-
Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is typically held at -60 mV. Data is acquired and analyzed to determine the effects of this compound on current amplitude.
2. Two-Electrode Voltage-Clamp in Xenopus Oocytes
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are prepared and injected with cRNA encoding the NMDA receptor subunits.
-
Recording Solutions:
-
Barth's Solution: Used for oocyte incubation.
-
Recording Solution: Contains (in mM): 100 NaCl, 2.5 KCl, 5 HEPES, and 0.1 BaCl2, with pH adjusted to 7.5.
-
-
Agonist and Modulator Application: Oocytes are perfused with the recording solution containing glutamate and glycine. This compound is applied in the recording solution at the desired concentrations.
-
Data Acquisition: Membrane currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically around -40 mV.
3. Single-Channel Recording in Excised Outside-Out Patches
-
Patch Excision: Outside-out patches are excised from HEK-293 cells expressing the NMDA receptors of interest.
-
Recording Solutions: Similar to whole-cell recording, but with specific considerations for single-channel analysis.
-
Agonist and Modulator Application: The patch is exposed to a solution containing maximally effective concentrations of glutamate (100 μM) and glycine (30 μM), with or without this compound (e.g., 100 μM).
-
Data Analysis: Single-channel openings and closings are recorded and analyzed to determine the mean open time and opening frequency.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for this compound.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of PYD-106's Effects on GluN2C/GluN2A Triheteromeric Receptors
For Immediate Release
This guide provides a detailed comparison of PYD-106, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, with a focus on its activity on triheteromeric receptors composed of GluN1, GluN2A, and GluN2C subunits. For comparative purposes, the activity of CIQ, another NMDA receptor PAM, is also presented. This document is intended for researchers, scientists, and drug development professionals investigating subunit-selective modulation of NMDA receptors.
Executive Summary
This compound is a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit. Experimental data conclusively demonstrate that this compound potentiates the activity of diheteromeric GluN1/GluN2C receptors. However, it notably lacks efficacy at triheteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3] This subunit arrangement-specific activity distinguishes it from other modulators like CIQ, which potentiates both diheteromeric and triheteromeric GluN2C-containing receptors.[1][2] This differential activity provides a valuable pharmacological tool to probe the subunit composition of native NMDA receptors.
Data Presentation: this compound vs. Alternative Modulators
The following table summarizes the quantitative effects of this compound and CIQ on various NMDA receptor subunit combinations. Data were primarily obtained from electrophysiological recordings in Xenopus oocytes and cultured neurons.
| Compound | Receptor Subunit Composition | Effect | Potentiation (% of control) | EC₅₀ | Reference |
| This compound | Diheteromeric GluN1/GluN2C | Potentiation | ~221% | 13 µM | [3] |
| Triheteromeric GluN1/GluN2A/GluN2C | No significant potentiation | ~87-89% (slight inhibition) | N/A | [1][3] | |
| Diheteromeric GluN1/GluN2A | Weak Inhibition | ~88% | N/A | ||
| Diheteromeric GluN1/GluN2B | Weak Inhibition | ~81% | |||
| CIQ | Diheteromeric GluN1/GluN2C | Potentiation | ~200% (2-fold) | ~3 µM | |
| Triheteromeric GluN1/GluN2A/GluN2C | Potentiation | ~131-145% | N/A | [1] | |
| Diheteromeric GluN1/GluN2D | Potentiation | ~200% (2-fold) | ~3 µM |
Experimental Protocols
The data presented in this guide are primarily derived from two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes and whole-cell patch-clamp recordings in cultured mammalian cells (HEK293 or primary neurons).
Expression of Recombinant NMDA Receptors in Xenopus Oocytes
-
cRNA Preparation: Complementary RNA (cRNA) for human or rat GluN1, GluN2A, and GluN2C subunits are synthesized in vitro from linearized cDNA templates. For triheteromeric receptor expression, a strategy to control subunit assembly is often employed, such as using coiled-coil domains to promote the formation of specific subunit arrangements.[1]
-
Oocyte Injection: Mature female Xenopus laevis oocytes are harvested and defolliculated. A nanoliter injector is used to inject a mixture of the desired cRNAs into the oocyte cytoplasm. Oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes filled with KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
The modulator (this compound or CIQ) is co-applied with the agonists at various concentrations to determine its effect on the current amplitude.
-
Expression of NMDA Receptors in HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard growth medium. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits using a lipid-based transfection reagent.
-
Whole-Cell Patch-Clamp Recording:
-
24-48 hours post-transfection, a coverslip with adherent cells is transferred to a recording chamber on an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with a single cell. A high-resistance seal is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped, and currents are recorded in response to the application of agonists and modulators via a perfusion system.
-
Visualizations
Logical Flow of Subunit-Selective Modulation
Caption: Logical diagram illustrating the differential effects of this compound and CIQ on diheteromeric and triheteromeric NMDA receptors.
Experimental Workflow for Modulator Comparison
Caption: A simplified workflow for the experimental comparison of NMDA receptor modulators using electrophysiological techniques.
Signaling Pathway of NMDA Receptor Activation
Caption: A generalized signaling pathway following the activation of NMDA receptors, leading to changes in synaptic plasticity.
References
- 1. Triheteromeric GluN1/GluN2A/GluN2C NMDARs with unique single channel properties are the dominant receptor population in cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triheteromeric NMDA receptors: from structure to synaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PYD-106 and Other Positive Allosteric Modulators of GluN2C-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PYD-106, a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors, with other notable PAMs targeting this and related subunits. The objective is to offer a comprehensive overview of their performance based on available experimental data, aiding in the selection and development of pharmacological tools for neuroscience research.
Introduction to this compound and NMDA Receptor Modulation
N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. These receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A-D) imparts distinct pharmacological and biophysical properties to the receptor complex.
This compound is a novel pyrrolidinone-based compound identified as a stereoselective positive allosteric modulator with high selectivity for NMDA receptors containing the GluN2C subunit.[1] It enhances receptor function by increasing the channel opening frequency and open time, rather than by altering agonist potency.[1] This guide compares this compound with other significant NMDA receptor PAMs, namely CIQ, GNE-0723, and PTC-174, focusing on their potency, efficacy, and selectivity.
Comparative Performance of NMDA Receptor PAMs
The following tables summarize the key pharmacological parameters of this compound and its comparators based on electrophysiological studies, primarily in recombinant expression systems like Xenopus oocytes and HEK293 cells.
| Compound | Target Subunit(s) | EC50 (µM) on GluN2C | Maximal Potentiation (% of control) on GluN2C | Other Subunits Modulated | Reference(s) |
| This compound | GluN2C | 13 (HEK293 cells) | 221% | Weak inhibition of GluN2A, GluN2B, GluN2D at 30 µM. | [1] |
| CIQ | GluN2C/GluN2D | ~3 | ~200% (2-fold) | Selective for GluN2C and GluN2D. | [2] |
| GNE-0723 | GluN2A, GluN2C, GluN2D | 7.4 | Data not available | Highly potent on GluN2A (EC50 = 21 nM); also modulates GluN2D (EC50 = 6.2 µM). | |
| PTC-174 | GluN2C/GluN2D | Not specified, potent | >1000% (>10-fold) | Potentiates GluN1/2B (1.8-fold); partial inhibition of GluN1/2A. | [3][4] |
Table 1: Potency and Efficacy of Selected NMDA Receptor PAMs on GluN2C-Containing Receptors.
| Compound | Selectivity Profile | Mechanism of Action | Reference(s) |
| This compound | Highly selective for diheteromeric GluN1/GluN2C receptors. | Increases channel open frequency and duration. | [1] |
| CIQ | Selective for receptors containing GluN2C or GluN2D subunits. | Increases channel open probability by decreasing mean shut time. | |
| GNE-0723 | Potent GluN2A PAM with activity at GluN2C and GluN2D. | Stabilizes the agonist-bound conformation. | |
| PTC-174 | Potent PAM of GluN2C and GluN2D, with effects on GluN2B and GluN2A. | Increases potencies of glutamate and glycine at GluN2C/D receptors. | [3][5] |
Table 2: Selectivity and Mechanism of Action of Selected NMDA Receptor PAMs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing PAMs.
Caption: NMDA Receptor Signaling Pathway with PAM Modulation.
Caption: Experimental Workflow for PAM Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in the characterization of NMDA receptor PAMs.
Cell Culture and Transient Transfection of HEK293 Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Plate HEK293 cells in 35 mm culture dishes to achieve 50-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C) and a transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6) in serum-free medium, according to the manufacturer's instructions. A common cDNA ratio for GluN1:GluN2 is 1:1.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete culture medium.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
-
Whole-Cell Voltage-Clamp Electrophysiology
-
Objective: To measure macroscopic currents through the entire population of NMDA receptors on a single cell in response to agonist and modulator application.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, with pH adjusted to 7.4 with NaOH. Glycine (10-100 µM) is included as a co-agonist.
-
Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply agonists (e.g., glutamate) with and without the PAM using a rapid perfusion system.
-
Record the resulting currents using an patch-clamp amplifier and digitize the data for analysis.
-
Single-Channel Recording
-
Objective: To measure the current flowing through a single NMDA receptor channel, providing insights into channel conductance, open probability, and gating kinetics.
-
Configuration: Outside-out or cell-attached patch-clamp configurations are typically used.
-
Solutions: Similar to those used for whole-cell recording, with the agonist and modulator included in the external solution or the pipette solution for the cell-attached configuration.
-
Recording and Analysis:
-
After forming a giga-ohm seal, either pull the pipette away from the cell to form an outside-out patch or maintain the cell-attached configuration.
-
Record channel activity at a fixed holding potential.
-
Analyze the recordings to determine the single-channel current amplitude, open and closed times, and open probability. This is often done using specialized software that can idealize the single-channel data.
-
Conclusion
This compound stands out as a highly selective positive allosteric modulator for GluN2C-containing NMDA receptors, offering a valuable tool for dissecting the role of this specific receptor subtype in neuronal circuits and behavior. Its mechanism of action, which primarily involves increasing the channel open time and frequency, distinguishes it from some other PAMs that may also affect agonist potency.
In comparison, CIQ offers selectivity for both GluN2C and GluN2D subunits, while PTC-174 demonstrates potentiation of these subunits with even greater efficacy, albeit with some effects on other subunits. GNE-0723, on the other hand, is a potent GluN2A PAM with weaker, but still present, modulatory effects on GluN2C and GluN2D.
The choice of PAM for a particular research application will depend on the desired selectivity profile and the specific experimental question. The detailed protocols provided herein should facilitate the independent evaluation and comparison of these and other novel NMDA receptor modulators. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting GluN2C-containing NMDA receptors with PAMs like this compound.
References
- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC-174, a positive allosteric modulator of NMDA receptors containing GluN2C or GluN2D subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. PTC-174, a positive allosteric modulator of NMDA receptors containing GluN2C or GluN2D subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
PYD-106: A Highly Selective Modulator of NMDA Receptors with Negligible Activity at Non-NMDA Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of PYD-106, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with other NMDA receptor modulators, focusing on its activity at non-NMDA ionotropic glutamate receptors, namely AMPA and kainate receptors.
This compound has emerged as a valuable research tool due to its remarkable selectivity for NMDA receptors containing the GluN2C subunit. Experimental evidence robustly demonstrates that this compound exhibits potent activity at GluN2C-containing NMDA receptors while displaying no discernible effect on AMPA or kainate receptors at concentrations effective at its target. This high selectivity makes this compound a precise instrument for dissecting the physiological and pathological roles of GluN2C-containing NMDA receptors.
Comparative Analysis of Receptor Activity
To contextualize the selectivity of this compound, this guide compares its activity profile with two other well-characterized NMDA receptor modulators: CIQ, a PAM for GluN2C/D-containing NMDA receptors, and Ifenprodil, a selective antagonist for GluN2B-containing NMDA receptors.
| Compound | Target Receptor | Mechanism of Action | Activity at AMPA Receptors | Activity at Kainate Receptors |
| This compound | GluN2C-containing NMDA receptors | Positive Allosteric Modulator | No effect at 30 µM[1] | No effect at 30 µM[1] |
| CIQ | GluN2C/D-containing NMDA receptors | Positive Allosteric Modulator | No reported activity | No reported activity |
| Ifenprodil | GluN2B-containing NMDA receptors | Antagonist | No effect on AMPA receptor-mediated currents | Requires 10-100 fold higher concentration to attenuate kainate-induced excitotoxicity compared to NMDA-induced excitotoxicity[2] |
Experimental Evidence for this compound Selectivity
The selectivity of this compound for GluN2C-containing NMDA receptors over other NMDA receptor subtypes and, critically, over non-NMDA receptors, has been established through rigorous electrophysiological studies. A key study by Khatri and colleagues (2014) demonstrated that this compound, at a concentration of 30 µM, does not alter the responses of AMPA or kainate receptors[1]. This concentration is well above the EC50 of approximately 13 µM for its potentiation of GluN1/GluN2C receptors, highlighting its significant selectivity window[1].
Experimental Protocols
The following is a representative experimental protocol for assessing the activity of compounds like this compound at NMDA, AMPA, and kainate receptors using whole-cell patch-clamp electrophysiology in a heterologous expression system.
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired receptor subunits (e.g., GluN1/GluN2C for NMDA receptors, GluA1 for AMPA receptors, or GluK2 for kainate receptors).
Electrophysiological Recordings:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Transfected cells are identified for recording.
-
A borosilicate glass pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonists are applied to elicit receptor-mediated currents:
-
NMDA receptors: Co-application of glutamate (100 µM) and glycine (30 µM).
-
AMPA receptors: Application of AMPA (100 µM).
-
Kainate receptors: Application of kainate (100 µM).
-
-
The compound of interest (e.g., this compound) is co-applied with the agonist at various concentrations to determine its effect on the receptor-mediated current.
-
Data is recorded and analyzed to determine parameters such as EC50 (for agonists and potentiators) or IC50 (for antagonists).
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound acts as a positive allosteric modulator of the GluN2C-containing NMDA receptor.
Caption: Experimental workflow for determining the selectivity of a compound at different glutamate receptor subtypes.
References
Safety Operating Guide
Navigating the Safe Disposal of PYD-106 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This document provides essential guidance on the proper disposal procedures for PYD-106, a GluN2C-selective NMDA receptor positive allosteric modulator. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide outlines a generalized, safety-first approach based on standard laboratory practices for research-grade chemicals.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the known physicochemical data for this compound.
| Property | Value | Source |
| Chemical Formula | C25H24N2O5 | [1] |
| Molecular Weight | 432.476 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1560894-05-4 | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 Months; 4°C for 6 Months | [1] |
| Storage (In Solvent) | -80°C for 6 Months; -20°C for 6 Months | [1] |
General Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is required. The following step-by-step protocol is based on general best practices for the disposal of research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
Step 2: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, as well as any lab materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams. The label should specify all chemical components and their approximate concentrations.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) used to handle this compound solutions should be disposed of in a designated sharps container.
Step 3: Decontamination
-
Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound. The choice of decontamination solution will depend on the solvent used and should be in accordance with your laboratory's standard operating procedures.
Step 4: Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
Step 5: Waste Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for the collection, transportation, and ultimate disposal by a licensed hazardous waste management company.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
